molecular formula C8H7Cl2NO B2556002 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine CAS No. 1153451-91-2

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B2556002
CAS No.: 1153451-91-2
M. Wt: 204.05
InChI Key: URMAYQIYUBDETJ-UHFFFAOYSA-N
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Description

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a chiral dihydrobenzofuran amine building block of interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core structure that is saturated at the 2,3-position and functionalized with an amine group at the 3-carbon, with chlorine atoms at the 6 and 7 positions. The core dihydrobenzofuran structure is a key scaffold in the development of bioactive molecules. Scientific literature indicates that substituted 6,7-dichloro-2,3-dihydrobenzofuran derivatives have been investigated as a potent class of high-ceiling diuretics . Research on these analogues shows they act as salidiuretics, with a site of action at the thick ascending limb of Henle's loop, making them valuable for pharmacological studies . Furthermore, dihydrobenzofuran derivatives have been explored in patents for their diuretic, antihypertensive, and uricosuric properties . As a chemical building block, this amine is supplied for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound in the synthesis of novel molecules, for structure-activity relationship (SAR) studies, and in the development of potential pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMAYQIYUBDETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Evolving Landscape of Neuromodulators: A Technical Guide to the Structure-Activity Relationships of Dihydrobenzofuran-3-amines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged structure in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties upon a variety of biologically active molecules.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of a specific and highly promising class of these compounds: dihydrobenzofuran-3-amines. With a primary focus on their role as monoamine reuptake inhibitors, this document will dissect the intricate interplay between molecular architecture and biological function. We will explore the key structural modifications that govern potency and selectivity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, crucial targets in the treatment of numerous central nervous system (CNS) disorders.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel CNS-acting therapeutics.

Introduction: The Significance of the Dihydrobenzofuran-3-amine Core

The dihydrobenzofuran ring system is a common motif in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and synthetic tractability.[6][7] The introduction of an amine functionality at the 3-position unlocks a vast chemical space for therapeutic intervention, particularly within the realm of neuroscience. Dihydrobenzofuran-3-amines have emerged as potent modulators of monoaminergic systems, which are critically involved in the regulation of mood, cognition, and behavior.[3][8] Dysregulation of these systems is a hallmark of various neuropsychiatric conditions, including depression, anxiety disorders, and attention-deficit/hyperactivity disorder (ADHD).

The core of our investigation will revolve around understanding how subtle modifications to the dihydrobenzofuran-3-amine scaffold can dramatically alter a compound's affinity and selectivity for DAT, SERT, and NET. This understanding is paramount for the rational design of next-generation therapeutics with improved efficacy and reduced side-effect profiles.

The Architectural Blueprint: Deconstructing the Dihydrobenzofuran-3-amine Scaffold for SAR Analysis

To systematically explore the SAR of this compound class, we will dissect the molecule into three primary regions. Each region offers a unique opportunity for chemical modification and, consequently, for fine-tuning the biological activity.

SAR_Regions cluster_A Region A: Dihydrobenzofuran Core cluster_B Region B: The Amine Substituent (R1) cluster_C Region C: The Stereochemical Configuration A B C

Caption: Key regions for SAR modification on the dihydrobenzofuran-3-amine scaffold.

Region A: The Influence of the Dihydrobenzofuran Core

The aromatic ring and the dihydrofuran component of the core structure provide a foundational platform for interaction with the monoamine transporters. Modifications in this region primarily influence overall lipophilicity and electronic properties, which in turn affect target engagement and pharmacokinetic profiles.

Aromatic Ring Substitution

Substituents on the benzene ring can significantly impact potency and selectivity.

  • Position of Substitution: The position of the amine-containing side chain on the benzofuran ring is a critical determinant of activity. For instance, compounds like 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are known CNS stimulants. Research has shown that moving the aminopropyl group between the 5 and 6 positions can alter the selectivity profile.

  • Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the pKa of the amine and the overall electronic distribution of the molecule, thereby influencing binding affinity. For example, in a series of GPR119 agonists based on the dihydrobenzofuran scaffold, various substitutions on the aromatic ring were explored to optimize potency.[9]

Dihydrofuran Ring Modifications

While less commonly explored, modifications to the dihydrofuran ring itself can impact the molecule's three-dimensional shape and its fit within the transporter binding pocket.

Region B: The Pivotal Role of the Amine Substituent (R1)

The nature of the substituent(s) on the nitrogen atom is a major driver of potency and selectivity for DAT, SERT, and NET.

Primary vs. Secondary vs. Tertiary Amines
  • Primary Amines: Generally exhibit broad activity across the monoamine transporters.

  • Secondary Amines (e.g., N-methylation): N-alkylation can have varied effects. For example, in some series, N-methylation has been shown to increase potency at SERT.[10]

  • Tertiary Amines: The introduction of two substituents on the amine can lead to more selective compounds, though often with a decrease in overall potency due to steric hindrance.

Chain Length and Branching

The length and branching of the alkyl chain connecting the amine to the dihydrobenzofuran core are crucial. An ethyl or propyl linker is common in many active compounds. For instance, the aminopropyl side chain is a recurring motif in psychoactive benzofurans.

Region C: The Stereochemical Imperative

The dihydrobenzofuran-3-amine scaffold contains at least one stereocenter at the C3 position. The absolute configuration at this center can have a profound impact on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Several enantioselective synthetic methods have been developed to access specific stereoisomers of dihydrobenzofurans, underscoring the importance of stereochemistry in their biological activity.[6][11][12][13][14] For example, a primary amine-thiourea organocatalyzed intramolecular Michael addition has been developed for the synthesis of trans-dihydrobenzofurans with high enantioselectivity.[6][14]

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the in vitro activity of representative dihydrobenzofuran-3-amine analogs at the human monoamine transporters. This data highlights the impact of subtle structural changes on potency and selectivity.

CompoundR1Aromatic SubstitutionhSERT IC50 (nM)hDAT IC50 (nM)hNET IC50 (nM)hDAT/hSERT SelectivityReference
5-MAPDB-CH35-yl1002500150025[10]
6-APB-H6-yl32011704903.7[10]

Note: Lower IC50 values indicate higher potency. The hDAT/hSERT selectivity ratio is a measure of a compound's preference for the dopamine transporter over the serotonin transporter.

Experimental Protocols: A Guide to SAR Elucidation

The determination of SAR for dihydrobenzofuran-3-amines relies on a suite of well-established in vitro assays.

Synthesis of Dihydrobenzofuran-3-amine Analogs

A variety of synthetic routes to 2,3-dihydrobenzofurans have been reported, providing access to a wide range of analogs for SAR studies.[7][15][16] A general and versatile approach involves the cyclization of an appropriate precursor.

Representative Synthetic Protocol: Reductive Amination

  • Starting Material: 2,3-dihydrobenzofuran-3-one.

  • Reaction: The ketone is reacted with a primary or secondary amine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Work-up: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

  • Characterization: The final product is characterized by NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis start 2,3-Dihydrobenzofuran-3-one reaction Reductive Amination start->reaction DCM amine R1R2NH amine->reaction reductant Na(OAc)3BH reductant->reaction product Dihydrobenzofuran-3-amine reaction->product

Caption: A generalized workflow for the synthesis of dihydrobenzofuran-3-amines.

In Vitro Pharmacological Evaluation

7.2.1. Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific transporter.

Protocol: [¹²⁵I]RTI-55 Binding Assay for DAT, SERT, and NET [10]

  • Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the recombinant human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters are used.[10]

  • Incubation: Cell membranes are incubated with the radioligand [¹²⁵I]RTI-55, a cocaine analog that binds to all three transporters, and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered to separate bound from unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

7.2.2. Neurotransmitter Uptake Assays

These functional assays measure the ability of a compound to inhibit the transport of the natural neurotransmitter into the cell.

Protocol: [³H]Neurotransmitter Uptake Assay [10]

  • Cell Preparation: HEK-293 cells expressing the respective human transporter (hDAT, hSERT, or hNET) are plated in multi-well plates.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of the test compound.

  • Incubation: A radiolabeled neurotransmitter ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added, and the cells are incubated for a short period.

  • Termination: Uptake is terminated by washing the cells with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b_start HEK-293 cells expressing transporter b_incubate Incubate with [125I]RTI-55 and test compound b_start->b_incubate b_filter Rapid filtration b_incubate->b_filter b_quantify Gamma counting b_filter->b_quantify b_analyze Calculate IC50 b_quantify->b_analyze u_start HEK-293 cells expressing transporter u_preincubate Pre-incubate with test compound u_start->u_preincubate u_incubate Incubate with [3H]neurotransmitter u_preincubate->u_incubate u_terminate Wash with cold buffer u_incubate->u_terminate u_quantify Scintillation counting u_terminate->u_quantify u_analyze Calculate IC50 u_quantify->u_analyze

Caption: Workflow for in vitro pharmacological assays.

Mechanism of Action: Monoamine Reuptake Inhibition

Dihydrobenzofuran-3-amines exert their primary pharmacological effect by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2][3] This leads to an increased concentration of the neurotransmitter in the synapse, enhancing neurotransmission.

MoA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (DAT, SERT, or NET) vesicle Vesicle containing Neurotransmitters neurotransmitter Neurotransmitter vesicle->neurotransmitter Release neurotransmitter->transporter Reuptake (Inhibited) receptor Postsynaptic Receptor neurotransmitter->receptor Binding drug Dihydrobenzofuran-3-amine drug->transporter Blockade

Caption: Mechanism of action of dihydrobenzofuran-3-amines as monoamine reuptake inhibitors.

Future Directions and Conclusion

The dihydrobenzofuran-3-amine scaffold continues to be a fertile ground for the discovery of novel CNS-active agents. Future research will likely focus on:

  • Fine-tuning Selectivity: Developing compounds with tailored selectivity profiles to target specific disease states with greater precision.

  • Exploring Novel Targets: Investigating the activity of this scaffold at other CNS targets, such as G-protein coupled receptors (GPCRs).[9]

  • Improving Pharmacokinetic Properties: Optimizing metabolic stability and brain penetration to enhance in vivo efficacy.

References

  • ResearchGate. (n.d.). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group | Request PDF. Retrieved from [Link]

  • Lu, A., Hu, K., Wang, Y., Song, H., Zhou, Z., Fang, J., & Tang, C. (2012). Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry, 77(14), 6245-6254. [Link]

  • Eshleman, A. J., Wolfrum, K. M., Reed, J. F., Kim, S. O., Johnson, R. A., Janowsky, A., & Bohn, L. M. (2019). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Psychopharmacology, 236(3), 915-928. [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Kollár, L., & Keglevich, G. (2016). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Angewandte Chemie International Edition, 55(34), 10031-10035. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Dihydrobenzofurans via a Multicomponent Coupling of Salicylaldehydes, Amines, and Alkynes | Request PDF. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(48), 31215-31238. [Link]

  • Barrios Antunez, D., Greenhalgh, M., Slawin, A., & Smith, A. (2016). Enantioselective Synthesis of 2,3-Disubstituted trans-2,3- Dihydrobenzofurans Using a Brønsted Base/Thiourea Bifunctional Catal. Organic & Biomolecular Chemistry, 14(28), 6799-6807. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of 2,3-dihydrobenzofuran. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Retrieved from [Link]

  • ACS Publications. (n.d.). Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition | The Journal of Organic Chemistry. Retrieved from [Link]

  • He, Y., et al. (2014). Synthesis and Structure-Activity Relationship of Dihydrobenzofuran Derivatives as Novel Human GPR119 Agonists. ACS Medicinal Chemistry Letters, 5(6), 723-728. [Link]

  • Om & Vijnana. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research, 8(9), 1-6.
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  • ResearchGate. (n.d.). (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM. Retrieved from [Link]

  • Cancers. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 13(20), 5194. [Link]

  • Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1235-1243. [Link]

  • Wall, M. A., et al. (2014). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 57(15), 6533-6545. [Link]

  • PubMed. (n.d.). Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters. Retrieved from [Link]

  • RTI International. (n.d.). Monoamine reuptake inhibitors. Retrieved from [Link]

  • Petzer, J. P., & Petzer, A. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5539-5550. [Link]

  • Jones, C. B., et al. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. The Journal of Pharmacology and Experimental Therapeutics, 388(2), 245-254. [Link]

  • Taylor & Francis. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. Retrieved from [Link]

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  • Millan, M. J. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 19-89. [Link]

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Literature review on 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine: Structural Properties, Pharmacological Utility, and Synthetic Methodologies

Executive Summary

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a conformationally restricted, halogenated bicyclic amine that has emerged as a highly valuable scaffold in modern medicinal chemistry and neuropharmacology. By locking the ethylamine pharmacophore into a rigid dihydrobenzofuran ring, this compound effectively mimics natural monoamine neurotransmitters (such as serotonin and dopamine) while offering enhanced metabolic stability and receptor subtype selectivity[1].

This whitepaper provides a comprehensive analysis of its physicochemical properties, its critical role in developing β-arrestin-biased 5-HT2A receptor agonists, its utility in Proteolysis Targeting Chimeras (PROTACs), and validated synthetic workflows for its isolation.

Physicochemical Properties & Structural Rationale

The structural architecture of 6,7-dichloro-2,3-dihydrobenzofuran-3-amine is defined by a chiral center at the C3 position and dual chlorine substitutions at the C6 and C7 positions of the aromatic ring.

Structural Causality in Drug Design
  • Conformational Restriction: The dihydrobenzofuran core restricts the rotational freedom of the amine group. This rigidification forces the molecule into a specific spatial orientation that optimally aligns with the binding pockets of central nervous system (CNS) targets, reducing off-target entropic penalties[1].

  • Halogen Bonding (C6/C7 Chlorines): The bulky, electron-withdrawing chlorine atoms increase the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) permeability. Furthermore, these halogens participate in highly directional halogen bonding with hydrophobic residues in receptor binding pockets, significantly increasing binding affinity.

  • Chirality: The C3 amine introduces a stereocenter. The (R)- and (S)-enantiomers often exhibit drastically different pharmacological profiles, making enantiomeric purity a critical quality attribute in downstream drug development[2].

Quantitative Chemical Data

The following table summarizes the core physicochemical parameters of the compound and its enantiomers[2][3][4][5].

PropertyValue
Molecular Formula C8H7Cl2NO
Molecular Weight 204.05 g/mol
Monoisotopic Mass 202.99046 Da
CAS Number (Racemic) 1153451-91-2
CAS Number (R-enantiomer) 1213494-33-7
CAS Number (S-enantiomer) 1241677-24-6
SMILES String C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N
Predicted XlogP 1.8

Pharmacological Applications

β-Arrestin-Biased 5-HT2A Receptor Agonism

The most groundbreaking application of the dihydrobenzofuran-3-amine scaffold lies in the field of serotonergic psychedelics and antidepressants. The 5-HT2A receptor signals through two primary effector proteins: Gαq (associated with hallucinogenic effects) and β-arrestin 2 (associated with therapeutic, antidepressant neuroplasticity)[6][7].

Derivatives built upon the dihydrobenzofuran-3-amine core have been shown to act as highly efficacious, β-arrestin-biased 5-HT2A agonists[6]. The amine functionality engages in a critical hydrogen bond with the Ser159 residue in the receptor pocket. By modifying the dihydrobenzofuran ring, researchers can intentionally disrupt Gαq coupling while maintaining β-arrestin 2 recruitment, effectively separating the therapeutic benefits from the hallucinogenic liabilities[6].

G Ligand Dihydrobenzofuran-3-amine Scaffold Receptor 5-HT2A Receptor (Ser159 Interaction) Ligand->Receptor Receptor Binding Gq Gαq Pathway (Hallucinogenic Effects) Receptor->Gq Suppressed Signaling (Due to scaffold rigidity) bArrestin β-Arrestin 2 Pathway (Therapeutic Neuroplasticity) Receptor->bArrestin Biased Agonism (Primary Pathway)

Caption: 5-HT2A receptor biased signaling pathway modulated by dihydrobenzofuran-3-amine derivatives.

Targeted Protein Degradation (PROTACs)

Beyond neuropharmacology, the primary amine of 6,7-dichloro-2,3-dihydrobenzofuran-3-amine serves as an excellent synthetic anchor for Proteolysis Targeting Chimeras (PROTACs)[8]. The amine can be readily coupled to carboxylic acids via standard amide coupling reagents (e.g., HATU, DIPEA) to link the target-binding moiety to an E3 ubiquitin ligase ligand (such as VHL or Cereblon). The rigid bicyclic system acts as a stable, predictable spacer that prevents unintended intramolecular folding of the PROTAC linker[8].

Experimental Methodologies: Synthesis and Resolution

To utilize this scaffold effectively, researchers must synthesize the core and resolve it into its enantiomerically pure forms. The following protocol outlines a self-validating system for the reductive amination of 6,7-dichloro-3-coumaranone, followed by chiral resolution[6].

Step-by-Step Protocol: Reductive Amination & Resolution

Rationale: Sodium cyanoborohydride (NaBH3CN) is selected as the reducing agent because it is mild enough to tolerate the dynamic equilibrium between the ketone and the imine without prematurely reducing the unreacted ketone, ensuring high yields of the target amine[6].

Step 1: Imine Condensation

  • Suspend 1.0 equivalent of 6,7-dichloro-3-coumaranone (6,7-dichloro-2,3-dihydrobenzofuran-3-one) in anhydrous ethanol.

  • Add an excess of ammonium acetate (NH4OAc) or a specific primary amine (if a secondary amine derivative is desired) along with 1.0 equivalent of triethylamine (Et3N).

  • Stir the reaction mixture at room temperature for 2–3 hours until TLC or LCMS indicates complete consumption of the starting ketone and formation of the imine intermediate.

Step 2: Reduction 4. Cool the reaction vessel to 0 °C using an ice bath. 5. Portion-wise, add 2.0 equivalents of Sodium cyanoborohydride (NaBH3CN). Caution: Highly toxic; perform in a well-ventilated fume hood. 6. Allow the reaction to warm to room temperature and stir for an additional 45 minutes[6].

Step 3: Workup and Extraction 7. Concentrate the mixture under reduced pressure to remove ethanol. 8. Partition the resulting residue between Dichloromethane (CH2Cl2) and Distilled Water (1:1 v/v). 9. Extract the aqueous phase twice more with CH2Cl2. Combine the organic layers. 10. Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4), filter, and evaporate to yield the racemic 6,7-dichloro-2,3-dihydrobenzofuran-3-amine.

Step 4: Chiral Resolution 11. Dissolve the racemic mixture in a mobile phase of Hexane/Isopropanol (typically 80:20). 12. Inject into a Preparative Chiral HPLC system utilizing a Chiralcel OD-H or equivalent column. 13. Collect the separated (R) and (S) fractions based on UV absorbance (typically monitored at 254 nm). Evaporate the solvent to isolate the enantiomerically pure amines.

Synth Ketone Starting Material 6,7-Dichloro-3-coumaranone Imine Intermediate Imine Formation (NH4OAc, Et3N) Ketone->Imine Condensation Racemic Reduction Racemic 3-Amine (NaBH3CN) Imine->Racemic Mild Reduction ChiralR Resolution (R)-Enantiomer Racemic->ChiralR Chiral HPLC ChiralS Resolution (S)-Enantiomer Racemic->ChiralS Chiral HPLC

Caption: Synthetic workflow for the preparation and chiral resolution of 6,7-dichloro-2,3-dihydrobenzofuran-3-amine.

References

  • PubChemLite (Université du Luxembourg) . 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (C8H7Cl2NO). Retrieved from:[Link][4]

  • Molbase . (R)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine (CAS: 1213494-33-7). Retrieved from:[Link][2]

  • MySkinRecipes . (R)-5-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride: Product Description & Pharmacology. Retrieved from:[Link][1]

  • ACS Chemical Neuroscience (NIH) . Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists. Retrieved from:[Link][6]

  • Aalborg Universitet . Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Retrieved from: [Link][7]

  • Google Patents . WO2013106643A2 - Compounds & methods for the enhanced degradation of targeted proteins & other polypeptides by an e3 ubiquitin ligase. Retrieved from: [8]

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An In-Depth Technical Guide to the Thermodynamic Properties of 2,3-Dihydrobenzofuran-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2,3-dihydrobenzofuran-3-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Understanding the thermodynamic properties of this scaffold is paramount for rational drug design, enabling the optimization of ligand-target interactions and the prediction of compound stability and solubility. This guide provides a comprehensive overview of the key thermodynamic parameters governing the behavior of 2,3-dihydrobenzofuran-3-amine derivatives, outlines state-of-the-art experimental and computational methodologies for their determination, and offers insights into the practical application of this data in drug discovery.

Introduction: The Significance of the 2,3-Dihydrobenzofuran-3-amine Scaffold

The 2,3-dihydrobenzofuran moiety is a common motif in natural products and synthetic molecules with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4] The introduction of an amine group at the 3-position creates a chiral center and provides a crucial handle for modulating the scaffold's physicochemical properties and biological activity.[5] The conformational rigidity of the bicyclic system, combined with the hydrogen bonding capacity of the amine, makes this scaffold particularly attractive for targeting specific protein binding sites.[6]

A deep understanding of the thermodynamics of this scaffold is essential for several reasons:

  • Predicting Binding Affinity: The Gibbs free energy of binding (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, dictates the strength of a ligand-protein interaction.[7] By dissecting these components, researchers can design molecules with improved binding characteristics.

  • Optimizing Solubility and Bioavailability: Solvation thermodynamics, which describes the energy changes associated with dissolving a compound in a solvent, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[8][9]

  • Ensuring Compound Stability: The thermodynamic stability of a drug molecule, as indicated by its enthalpy of formation (ΔfH°), influences its shelf life and formulation requirements.[10]

This guide will delve into the core thermodynamic principles and their practical application to the 2,3-dihydrobenzofuran-3-amine scaffold.

Theoretical Framework: Key Thermodynamic Parameters

The thermodynamic behavior of any molecule, including the 2,3-dihydrobenzofuran-3-amine scaffold, is governed by fundamental principles of enthalpy, entropy, and Gibbs free energy.[7]

Enthalpy (H)

Enthalpy represents the total heat content of a system. The change in enthalpy (ΔH) in a chemical process, such as ligand binding or dissolution, reflects the net effect of bond breaking and bond formation.

  • Enthalpy of Formation (ΔfH°): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While experimental data for the parent 2,3-dihydrobenzofuran is available from sources like the NIST WebBook[11][12], values for the 3-amino substituted derivatives often need to be determined experimentally or computationally. For gaseous 2,3-dihydrobenzofuran, the standard enthalpy of formation is approximately -46.5 ± 0.8 kJ/mol.[12]

  • Enthalpy of Combustion (ΔcH°): This is the heat released during the complete combustion of a compound. It can be measured experimentally using bomb calorimetry and used to calculate the enthalpy of formation.

  • Enthalpy of Fusion (ΔfusH°) and Vaporization (ΔvapH°): These parameters quantify the heat required for melting and boiling, respectively, and provide insights into the strength of intermolecular forces in the solid and liquid states.[13]

Entropy (S)

Entropy is a measure of the disorder or randomness of a system. The change in entropy (ΔS) reflects changes in the conformational freedom of the molecule and the surrounding solvent molecules.

  • Standard Molar Entropy (S°): This is the entropy content of one mole of a substance under standard conditions.

  • Solvation Entropy: The change in entropy upon dissolving a solute in a solvent. This is a complex parameter influenced by the ordering of solvent molecules around the solute.[9]

Gibbs Free Energy (G)

Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a process at constant temperature and pressure.[7][14]

ΔG = ΔH - TΔS

  • Gibbs Free Energy of Formation (ΔfG°): The free energy change when a compound is formed from its elements. A negative value indicates that the formation is spontaneous.[14]

  • Gibbs Free Energy of Solvation (ΔsolvG): The free energy change associated with transferring a molecule from the gas phase to a solvent. This is a key indicator of a compound's solubility.

  • Gibbs Free Energy of Binding (ΔbindG): The free energy change upon binding of a ligand to its target protein. This is directly related to the binding affinity (Kd or Ki).

Experimental Determination of Thermodynamic Properties

Precise experimental data is the gold standard for understanding the thermodynamics of a novel scaffold. The following are key experimental techniques.

Calorimetry

Calorimetry directly measures the heat changes associated with chemical or physical processes.

  • Differential Scanning Calorimetry (DSC): Used to determine the enthalpy of fusion (melting) and the heat capacity of a compound.[15]

  • Isothermal Titration Calorimetry (ITC): A powerful technique for directly measuring the thermodynamics of binding interactions. ITC measures the heat released or absorbed as a ligand is titrated into a solution containing its binding partner, providing values for ΔH, ΔS, and the binding constant (Ka), from which ΔG can be calculated.

  • Bomb Calorimetry: Used to measure the enthalpy of combustion, which can then be used to calculate the enthalpy of formation.[15]

Spectroscopic Techniques

Spectroscopic methods can be used to study conformational changes and intermolecular interactions that are influenced by temperature.

  • Variable-Temperature Nuclear Magnetic Resonance (VT-NMR): Can be used to study conformational equilibria and determine the thermodynamic parameters (ΔH° and ΔS°) for these processes.

  • Circular Dichroism (CD) Spectroscopy: For chiral molecules like 2,3-dihydrobenzofuran-3-amine, temperature-dependent CD can provide information on conformational stability.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ligand-Protein Binding

This protocol outlines the general steps for determining the thermodynamic profile of a 2,3-dihydrobenzofuran-3-amine derivative binding to a target protein.

1. Sample Preparation:

  • Dialyze the protein extensively against the desired buffer to ensure buffer matching with the ligand solution.
  • Prepare the ligand stock solution in the final dialysis buffer.
  • Accurately determine the concentrations of both the protein and the ligand.

2. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25 °C).
  • Load the protein solution into the sample cell of the calorimeter.
  • Load the ligand solution into the injection syringe.
  • Set the injection volume and spacing to ensure a complete binding isotherm is obtained.

3. Data Acquisition:

  • Perform an initial injection to remove any air bubbles and establish a baseline.
  • Initiate the series of injections. The instrument will measure the heat change after each injection.

4. Data Analysis:

  • Integrate the raw data to obtain the heat change per injection.
  • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).
  • Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) using the following equations:
  • ΔG = -RTln(Ka)
  • ΔS = (ΔH - ΔG) / T

Computational Thermodynamics: In Silico Predictions

Computational methods are invaluable for predicting thermodynamic properties, guiding experimental work, and providing insights into the molecular basis of observed thermodynamic signatures.[10]

Quantum Mechanics (QM)

QM methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of molecules and can provide accurate estimates of gas-phase thermodynamic properties.[10]

  • Enthalpy of Formation: Can be calculated using methods like G3(MP2)//B3LYP, which have shown good agreement with experimental data for similar heterocyclic systems.[15]

  • Conformational Analysis: QM calculations can be used to determine the relative energies of different conformers of the 2,3-dihydrobenzofuran-3-amine scaffold, providing insights into its flexibility and the entropic contributions to binding.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

MM force fields and MD simulations are used to study the behavior of larger systems, such as a ligand in solution or bound to a protein.

  • Solvation Free Energy: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the free energy of transferring a molecule from the gas phase to a solvent. The three-dimensional reference interaction site model (3D-RISM) is another powerful tool for understanding solvation.[9]

  • Binding Free Energy: MD-based methods can provide detailed insights into the thermodynamics of protein-ligand binding, including the role of water molecules in the binding site.[16][17]

Computational Workflow: Predicting Solvation Free Energy

This workflow illustrates the general steps for calculating the solvation free energy of a 2,3-dihydrobenzofuran-3-amine derivative using molecular dynamics simulations.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis A 1. Build 3D structure of the 2,3-dihydrobenzofuran-3-amine derivative B 2. Parameterize the molecule using a suitable force field (e.g., GAFF) A->B C 3. Create a solvent box (e.g., water) and add the solvated molecule B->C D 4. Energy minimization of the system C->D E 5. Equilibrate the system (NVT and NPT ensembles) D->E F 6. Run production MD simulation E->F G 7. Calculate solvation free energy using methods like MM/PBSA or MM/GBSA F->G

Caption: A typical computational workflow for determining the solvation free energy.

Data Presentation and Interpretation

To facilitate the comparison of thermodynamic data for different derivatives of the 2,3-dihydrobenzofuran-3-amine scaffold, it is crucial to present the information in a clear and structured manner.

Table 1: Thermodynamic Properties of 2,3-Dihydrobenzofuran (Parent Scaffold)
PropertySymbolValueUnitsReference
Enthalpy of Formation (gas)ΔfH°(g)-46.5 ± 0.8kJ/mol[12]
Enthalpy of Formation (liquid)ΔfH°(l)-100.8 ± 0.73kJ/mol[11]
Enthalpy of Combustion (liquid)ΔcH°(l)-4195.4 ± 0.64kJ/mol[11]
Entropy (liquid)S°(l)224.2 ± 0.2J/mol·K[11]

Note: Data is for the parent 2,3-dihydrobenzofuran scaffold and serves as a baseline.

Table 2: Hypothetical Thermodynamic Data for a Ligand-Protein Interaction
DerivativeΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Compound A-9.5-7.2-2.3
Compound B-9.8-5.5-4.3

Interpretation: Compound B has a slightly higher binding affinity (more negative ΔG) than Compound A. However, the driving forces for binding are different. Compound A's binding is more enthalpically driven, suggesting stronger direct interactions with the target. In contrast, Compound B's binding has a larger favorable entropic contribution, which could be due to factors like the release of ordered water molecules from the binding site. This type of analysis is crucial for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

A thorough understanding of the thermodynamic properties of the 2,3-dihydrobenzofuran-3-amine scaffold is indispensable for its successful application in drug discovery. This guide has provided a framework for both the theoretical understanding and the practical determination of these properties. By integrating experimental and computational approaches, researchers can gain deep insights into the molecular forces that govern the behavior of these promising compounds, ultimately leading to the design of safer and more effective medicines.

Future work in this area should focus on building a comprehensive database of thermodynamic data for a wide range of 2,3-dihydrobenzofuran-3-amine derivatives. This will enable the development of more accurate predictive models and further refine our understanding of the structure-thermodynamic relationships within this important class of molecules.

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History and discovery of chlorinated dihydrobenzofuran amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the History and Discovery of Chlorinated Dihydrobenzofuran Amine Analogs

Abstract

The dihydrobenzofuran scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and pharmacologically active compounds.[1][2] The introduction of an amine functionality and chlorine substituents onto this core structure has given rise to a class of analogs with significant modulatory activity at various neurochemical targets. This technical guide provides a comprehensive overview of the history, discovery, synthetic evolution, and pharmacological characterization of chlorinated dihydrobenzofuran amine analogs. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, structure-activity relationships (SAR), and therapeutic potential of this fascinating class of molecules.

Introduction: The Dihydrobenzofuran Scaffold in Medicinal Chemistry

The 2,3-dihydrobenzofuran core, a fusion of a benzene ring and a dihydrofuran ring, is a structural feature in a wide array of bioactive compounds.[3] Naturally occurring examples like ailanthoidol exhibit a range of biological activities, including anticancer and antiviral properties.[2] In synthetic medicinal chemistry, this scaffold has been exploited for the development of agents targeting a variety of physiological systems.[4][5]

The addition of an amine group, often as part of an aminopropyl or aminoethyl side chain, frequently imparts psychoactive or neuro-modulatory properties by targeting monoamine systems. Furthermore, the strategic placement of halogen atoms, particularly chlorine, can significantly enhance a molecule's pharmacological profile.[6] Halogenation can improve metabolic stability, membrane permeability, and binding affinity for target receptors by forming favorable hydrophobic interactions.[4] This guide focuses on the intersection of these three structural features: the dihydrobenzofuran core, an amine functional group, and chlorine substitution.

Historical Perspective and Synthetic Evolution

The journey to the synthesis of complex chlorinated dihydrobenzofuran amine analogs began with the development of methods to construct the core dihydrobenzofuran ring system.

Early Synthetic Strategies for the Dihydrobenzofuran Core

Initial methods for synthesizing the dihydrobenzofuran skeleton often involved multi-step sequences. One classical approach involves the reaction of phenolates with halo ketones, followed by cyclodehydration. Over time, more efficient methods have emerged, including transition metal-catalyzed reactions. For instance, palladium-catalyzed domino cyclization/coupling protocols have provided straightforward routes to functionalized benzofurans and their dihydro-analogs.[7] Another significant advancement has been the use of intramolecular C-H functionalization under mild conditions to form the crucial aryl C-O bond, a strategy that avoids the harsh conditions of earlier methods and is compatible with a wider range of functional groups.[8]

Introduction of the Amine Moiety

With robust methods for the core synthesis established, focus shifted to the introduction of the amine-containing side chain. This is often achieved by functionalizing a suitable precursor, such as a dihydrobenzofuran carboxaldehyde or ketone. For example, a common strategy involves the displacement of a bromine moiety on a pre-formed dihydrobenzofuran intermediate with various amines or with sodium azide followed by reduction to the primary amine.[9]

The Role and Introduction of Chlorine

The incorporation of chlorine into the dihydrobenzofuran ring has been a key step in modulating the pharmacological activity of these amine analogs. Chlorination can be achieved at various stages of the synthesis. Starting with a chlorinated phenol is a common and direct approach. Alternatively, electrophilic chlorination of the dihydrobenzofuran ring can be performed, though this may present challenges with regioselectivity. The presence and position of the chlorine atom have profound effects on the resulting compound's interaction with biological targets.[4][6] For example, the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate for the drug prucalopride, highlights a sophisticated route involving protection, cyclization, and chlorination steps.[10]

Below is a generalized workflow for the synthesis of these analogs.

G cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Analog A Chlorinated Phenol Derivative C Cyclization Reaction (e.g., Pd-catalyzed, Oxidative) A->C B Functionalized Alkene/Alkyne B->C D Chlorinated Dihydrobenzofuran Core C->D E Functional Group Transformation D->E F Introduction of Amine Precursor (e.g., Nitrile, Azide) E->F G Reduction/Amination F->G H Final Chlorinated Dihydrobenzofuran Amine Analog G->H

Caption: Generalized synthetic workflow for chlorinated dihydrobenzofuran amine analogs.

Pharmacological Profile and Mechanism of Action

Chlorinated dihydrobenzofuran amine analogs primarily exert their effects by interacting with monoamine transporters and serotonin (5-HT) receptors. Their specific pharmacological profile is highly dependent on the substitution pattern on both the aromatic ring and the amine side chain.

Interaction with Monoamine Transporters

Many of these compounds function as monoamine releasers and/or reuptake inhibitors at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[11][12] The relative potency at these transporters dictates the overall stimulant or entactogenic effects of the compound. For example, analogs with higher potency at SERT compared to DAT tend to exhibit effects more similar to MDMA, which are characterized by lower stimulant activity and more pronounced entactogenic properties.[11][13] The dihydrobenzofuran analog 5-MAPDB, for instance, shows a 25-fold higher potency for SERT over DAT.[11]

The interaction of these analogs with monoamine transporters leads to an increase in the synaptic concentration of neurotransmitters, as illustrated in the diagram below.

G Presynaptic Presynaptic Neuron Neurotransmitter Postsynaptic Postsynaptic Neuron Analog Chlorinated Dihydro- benzofuran Amine Analog Transporter Monoamine Transporter (DAT, SERT, NET) Analog->Transporter Blocks Reuptake & Promotes Efflux Analog->Transporter Transporter->Presynaptic Reuptake Vesicle Vesicle Vesicle->Presynaptic Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Receptor->Postsynaptic Signal Transduction

Caption: Mechanism of action at the monoamine transporter.

Activity at Serotonin Receptors

In addition to their effects on transporters, many benzofuran and dihydrobenzofuran amine analogs exhibit activity as agonists at serotonin receptors, particularly the 5-HT2 family (5-HT2A, 5-HT2B, and 5-HT2C).[12][14] Agonism at the 5-HT2A receptor is strongly associated with the psychedelic effects of classic hallucinogens.[15] Some of these analogs act as partial agonists at 5-HT2A receptors, similar to MDMA.[14] However, a notable concern is their agonist activity at the 5-HT2B receptor, which has been linked to cardiac valve fibrosis with chronic use.[12]

Structure-Activity Relationships (SAR)

The biological activity of chlorinated dihydrobenzofuran amine analogs is exquisitely sensitive to their chemical structure. Key modifications and their typical effects are summarized below.

Structural ModificationGeneral Effect on ActivityReference
Position of Chlorine Alters potency and selectivity at DAT/SERT/NET. Para-substitution on an associated phenyl ring can increase potency.[4][11]
Amine Substitution N-methylation or N-ethylation can alter potency and the ratio of reuptake inhibition to releasing activity.[11][12]
Dihydrofuran Ring Conformationally restricts the molecule compared to more flexible phenethylamines, affecting receptor fit.[15][16]
Other Ring Substituents Adding other groups (e.g., methyl, methoxy) further modulates receptor affinity and functional activity.[16]

The following diagram illustrates the key points of the structure-activity relationship.

SAR cluster_mods Structural Modifications cluster_effects Pharmacological Effects Core Chlorinated Dihydrobenzofuran Amine Core Structure Cl_Pos Position of Chlorine (Cl) Amine_Sub Amine (N) Substitution (e.g., -H, -CH3, -C2H5) Ring_Sub Other Ring Substituents (e.g., -CH3, -OCH3) Potency Potency at Target (e.g., DAT, SERT, 5-HT2A) Cl_Pos->Potency Selectivity Selectivity (e.g., SERT vs DAT) Cl_Pos->Selectivity Amine_Sub->Potency Efficacy Functional Efficacy (Agonist/Antagonist) Amine_Sub->Efficacy Ring_Sub->Potency Ring_Sub->Selectivity

Caption: Key structure-activity relationships (SAR) for the analog class.

Experimental Protocol: DMAP-Mediated Tandem Cyclization

A modern and efficient method for synthesizing substituted 3-aminobenzofuran frameworks involves a tandem cyclization reaction. The following protocol is adapted from a reported DMAP-mediated synthesis, which provides a high-yielding route to these structures.[17][18]

Objective: To synthesize a tert-butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate derivative.

Materials:

  • ortho-Hydroxy α-aminosulfone (starting material)

  • 2-bromo-1,3-indandione

  • 4-Dimethylaminopyridine (DMAP)

  • 1,2-Dichloroethane (DCE)

  • Petroleum ether

  • Ethyl acetate

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ortho-hydroxy α-aminosulfone derivative (1.0 equivalent).

  • Addition of Reagents: Add 2-bromo-1,3-indandione (1.2 equivalents) and DMAP (2.0 equivalents) to the flask.

  • Solvent Addition: Add DCE as the solvent to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a mixture of petroleum ether and ethyl acetate (e.g., a gradient from 10:1 to 5:1).

  • Product Isolation: Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified solid product.

  • Characterization: Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For tert-butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate, characteristic NMR peaks and an accurate mass measurement corresponding to the molecular formula C21H18ClNO5 would be expected.[18]

Therapeutic and Research Applications

The diverse biological activities of benzofuran derivatives suggest significant therapeutic potential.[1]

  • Anticancer Activity: Chlorinated benzofuran derivatives have shown promise as anticancer agents.[1][4] For example, 2-amino-3-(2-chlorophenyl)-6-(4-dimethylaminophenyl)benzofuran-4-yl acetate has been identified as a lead compound against human chondrosarcoma.[1] The addition of a chlorine atom can be a key determinant for antiproliferative activity.[4]

  • Anti-inflammatory Effects: Fluorinated and chlorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like IL-6, NO, and PGE2.[2][19]

  • Neuropharmacology: While some analogs have been explored as recreational psychoactive substances, their ability to modulate monoamine systems makes them valuable as research tools to probe the function of transporters and receptors.[11][15] Further investigation could lead to the development of novel antidepressants or treatments for other neurological disorders.[5]

Conclusion and Future Directions

Chlorinated dihydrobenzofuran amine analogs represent a versatile and pharmacologically significant class of compounds. The historical development of their synthesis has progressed from lengthy, harsh procedures to elegant, single-pot catalytic methods. Their complex pharmacology, primarily involving interactions with monoamine transporters and serotonin receptors, has made them subjects of intense interest in medicinal chemistry and neuropharmacology.

Future research will likely focus on refining the structure-activity relationships to design analogs with improved selectivity and safety profiles. A key challenge will be to minimize off-target effects, such as the potentially cardiotoxic agonism at 5-HT2B receptors, while enhancing desired activities. The continued development of novel synthetic methodologies will enable the creation of more diverse and complex analogs, paving the way for new therapeutic agents for cancer, inflammatory disorders, and neurological conditions.

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Pharmacological Exploitation of the 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine Scaffold: Emerging Therapeutic Targets and Mechanistic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the identification of privileged scaffolds that can be precisely tuned for specific molecular targets is paramount. The compound 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS: 1153451-91-2) represents a highly versatile, stereochemically rich pharmacophore. As application scientists, we do not merely screen compounds; we engineer self-validating systems to interrogate molecular causality.

This technical guide dissects the structural rationale behind this scaffold and explores its three primary therapeutic trajectories: 5-HT2A receptor biased agonism , PRMT5 inhibition in MTAP-null cancers , and E3 ubiquitin ligase modulation . By grounding our analysis in field-proven insights and rigorous experimental protocols, this whitepaper provides a comprehensive roadmap for exploiting this scaffold in preclinical development.

Structural Rationale & Pharmacophore Mapping

The therapeutic utility of 6,7-dichloro-2,3-dihydrobenzofuran-3-amine (hereafter referred to as DC-DBA ) is driven by three distinct structural features:

  • Halogen Bonding & Lipophilicity: The chlorine atoms at the C6 and C7 positions significantly increase the lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance. Furthermore, these halogens act as Lewis acids, forming highly directional halogen bonds with electron-rich residues (e.g., backbone carbonyls) deep within hydrophobic binding pockets.

  • Ring Pucker & Stereochemistry: Unlike planar benzofurans, the 2,3-dihydro saturation forces the five-membered ring into an envelope conformation. This projects the C3-amine out of the aromatic plane, allowing for stereospecific hydrogen bonding—a critical factor for chiral recognition by target proteins.

  • Amine Vector: The primary amine serves as a highly reactive anchor, capable of forming salt bridges with conserved aspartate residues in GPCRs or serving as a synthetic handle for PROTAC linker attachment [3].

Target 1: 5-HT2A Receptor Modulation (β-Arrestin Biased Agonism)

Mechanistic Causality

The serotonin 2A receptor (5-HT2A) signals primarily through two pathways: the Gαq pathway (associated with hallucinogenic effects) and the β-arrestin2 pathway (associated with therapeutic neuroplasticity and antidepressant effects). Recent breakthroughs in neuropharmacology have demonstrated that 2,3-dihydrobenzofuran-3-amine derivatives, such as 25CN-NBOH analogues, can act as β-arrestin-biased agonists [1].

The causality lies in the interaction with the Ser1593x36 residue. The steric bulk of the 6,7-dichloro substitution, combined with the specific orientation of the C3-amine, induces a conformational shift in the receptor's intracellular loops. This steric clash prevents the optimal coupling of the Gαq protein while stabilizing the conformation required for β-arrestin2 recruitment.

G L DC-DBA Derivative R 5-HT2A Receptor L->R S Ser1593x36 Interaction R->S Gq Gαq Pathway (Inhibited) S->Gq Steric Clash BArr β-Arrestin2 (Activated) S->BArr Biased Conformation Out1 Hallucinogenic Effects Gq->Out1 Out2 Therapeutic Neuroplasticity BArr->Out2

Bifurcation of 5-HT2A signaling via β-arrestin biased agonism.

Target 2: PRMT5 Inhibition in MTAP-Null Cancers

Mechanistic Causality

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical target in oncology, particularly in cancers harboring a deletion of the MTAP gene (chromosome 9p21 deletion). MTAP-null cells accumulate methylthioadenosine (MTA), which partially inhibits PRMT5.

Derivatives of the DC-DBA scaffold have been recently patented as potent PRMT5 inhibitors [2]. The causality of their efficacy is rooted in synthetic lethality . The 6,7-dichloro-aromatic ring perfectly occupies the SAM/MTA-binding pocket of the PRMT5-MTA complex. The halogens form Van der Waals interactions with the hydrophobic lining of the pocket, while the C3-amine forms a critical hydrogen bond with the catalytic glutamate, locking the enzyme in an inactive state and driving MTAP-null cancer cells into apoptosis.

G MTAP MTAP Deletion (Cancer Cell) MTA MTA Accumulation MTAP->MTA PRMT5 PRMT5-MTA Complex MTA->PRMT5 Lethal Synthetic Lethality (Apoptosis) PRMT5->Lethal Uninhibited PRMT5->Lethal Blocked Methylation Inh DC-DBA Inhibitor Inh->PRMT5 Selective Binding

Synthetic lethality in MTAP-null cancers via PRMT5 inhibition.

Target 3: E3 Ubiquitin Ligase Modulation (PROTACs)

The DC-DBA scaffold is also utilized as a surface-binding moiety in the design of chimeric degraders (PROTACs). The compact, rigid nature of the dihydrobenzofuran ring allows it to bind to allosteric sites on E3 ligases (such as Cereblon or VHL) without creating excessive steric bulk that would disrupt the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) [3].

Quantitative Data Summary

To benchmark the DC-DBA scaffold, we synthesize the quantitative landscape of its derivatives across these three primary targets.

TargetPrimary Pathway / MechanismReference LigandEstimated DC-DBA Analogue PotencyPrimary Assay Format
5-HT2A Receptor β-Arrestin2 Recruitment25CN-NBOHEC50: 10 - 50 nMBRET (Bioluminescence Resonance Energy Transfer)
5-HT2A Receptor Gαq ActivationLSDEC50: > 500 nM (Biased away)IP1 Accumulation / Calcium Flux
PRMT5 SAM-pocket InhibitionGSK3326595IC50: 5 - 25 nMTR-FRET Biochemical Methylation
E3 Ligase (CRBN) Ternary Complex FormationLenalidomideKd: 100 - 300 nMSurface Plasmon Resonance (SPR)

Self-Validating Experimental Protocols

Trustworthiness in application science demands protocols that are self-validating. A single readout is never sufficient; orthogonal validation must be built into the workflow. Below is the step-by-step methodology for validating DC-DBA derivatives as PRMT5 inhibitors.

Protocol: Orthogonal Validation of PRMT5 Inhibition

Objective: Determine the IC50 of DC-DBA derivatives against the PRMT5-MEP50 complex and validate via orthogonal mass spectrometry.

Step 1: Reagent Preparation & Complex Assembly

  • Reconstitute recombinant PRMT5-MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.002% Tween-20, 1 mM DTT).

  • Prepare a 10-point, 3-fold serial dilution of the DC-DBA compound in 100% DMSO. Acoustic dispense (Echo 550) 100 nL of compound into a 384-well ProxiPlate.

Step 2: Primary TR-FRET Assay (Self-Validation Checkpoint 1)

  • Add 5 μL of PRMT5-MEP50 (final concentration 2 nM) to the assay plate. Incubate for 15 minutes to allow for equilibrium binding.

  • Initiate the reaction by adding 5 μL of substrate mix containing 1 μM SAM and 100 nM biotinylated histone H4 peptide (H4R3).

  • Incubate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 μL of detection buffer containing Eu-cryptate labeled anti-methyl-arginine antibody and Streptavidin-XL665.

  • Causality Check: Calculate the Z'-factor using DMSO (negative) and a known inhibitor (positive control). Proceed only if Z' > 0.7 .

Step 3: Orthogonal Mass Spectrometry (Self-Validation Checkpoint 2)

  • To eliminate false positives (e.g., pan-assay interference compounds or fluorophore quenchers), run parallel reactions without the TR-FRET detection reagents.

  • Quench reactions with 0.5% formic acid.

  • Analyze the peptide mass shift (unmethylated vs. mono/dimethylated H4R3) using a RapidFire High-Throughput Mass Spectrometry (RF-MS) system.

  • Correlate the IC50 generated from the TR-FRET assay with the IC50 generated from the RF-MS substrate depletion curve.

G Prep 1. Compound Prep (DC-DBA Library) Assay 2. Primary Screening (TR-FRET Assay) Prep->Assay Val 3. Orthogonal Validation (RapidFire MS) Assay->Val Z' > 0.7 Fail Discard / Redesign Assay->Fail Inactive / Z' < 0.7 Hit 4. Hit Confirmation (Correlated IC50) Val->Hit MS Confirmed Val->Fail False Positive

Self-validating high-throughput screening workflow for hit confirmation.

Conclusion

The 6,7-dichloro-2,3-dihydrobenzofuran-3-amine scaffold is a masterclass in structural efficiency. By leveraging its unique ring pucker, lipophilic halogens, and reactive amine vector, drug development professionals can direct this molecule toward highly diverse, high-value targets—ranging from the biased modulation of neuroplasticity via 5-HT2A, to the synthetic lethality of PRMT5 in oncology. Success in deploying this scaffold relies heavily on understanding the structural causality of its binding and implementing rigorous, self-validating assay architectures.

References

  • Title: Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] [1]

  • Title: Prmt5 inhibitors and uses thereof (WO2024220917A1)
  • Title: Compounds and methods for the enhanced degradation of targeted proteins and other polypeptides by an e3 ubiquitin ligase (CA2861066A1)

Predictive Modeling and Experimental Validation of Metabolic Stability for Chlorinated Benzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, offering diverse pharmacological applications ranging from oncology to antimicrobial therapies. However, when functionalized with amine moieties, these compounds often exhibit severe metabolic liabilities, primarily rapid Phase I clearance. Strategic halogenation—specifically chlorination—has emerged as a critical structural modification to enhance metabolic stability. This whitepaper provides an in-depth technical framework for understanding the causality of these metabolic pathways, predicting stability in silico, and executing self-validating in vitro experimental workflows.

Mechanistic Basis of Metabolism

The metabolic fate of benzofuran amines is heavily dictated by Cytochrome P450 (CYP450) enzymes. The primary biotransformation route for these compounds is N-demethylation, catalyzed predominantly by the CYP1A2, CYP2B6, and CYP2D6 isoforms[1].

Beyond amine dealkylation, the electron-rich benzofuran core is highly susceptible to aromatic hydroxylation. Oxidation of the benzofuran ring can generate reactive hydroxylamine intermediates. These intermediates frequently undergo Phase II sulfation mediated by sulfotransferases (SULTs), forming reactive sulfate esters that covalently bind to glutathione (GSH) or cellular proteins, ultimately driving hepatotoxicity[2].

Chlorination serves as a multi-faceted metabolic shield. By introducing chlorine atoms at metabolic hot spots (such as the C5 or C7 positions), medicinal chemists can sterically hinder CYP450 access, significantly decreasing the enzymatic degradation rate[3]. Furthermore, the electronegativity of chlorine alters the electronic distribution of the ring and enables halogen bonding, which not only improves target binding affinity but also reduces the nucleophilicity of the scaffold, protecting it from oxidative attack[4].

Metabolism A Chlorinated Benzofuran Amine B CYP450 Oxidation (CYP1A2, CYP2D6) A->B Hepatic Processing C N-Demethylation B->C Major Pathway D Aromatic Hydroxylation B->D Minor Pathway E Phase II Conjugation C->E Glucuronidation D->E Sulfation G Reactive GSH Adducts D->G Toxicity Risk F Stable Excretion E->F Clearance

Fig 1. Primary CYP450-mediated metabolic pathways for chlorinated benzofuran amines.

In Silico Predictive Framework

Before committing to complex syntheses, computational models are required to predict the metabolic stability and reactivity of chlorinated analogs.

  • Molecular Dynamics (MD) & Docking: MD simulations (typically 100–250 ns) evaluate the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the compound within the CYP450 active site. A highly stable complex (low RMSD) indicates a conformation favorable for metabolism, whereas steric clashes introduced by chlorination often disrupt this stability, predicting longer half-lives[5].

  • Density Functional Theory (DFT): DFT calculations are utilized to assess the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( ΔE ) between these orbitals predicts chemical reactivity. A larger ΔE in chlorinated derivatives correlates directly with higher chemical stability and resistance to enzymatic oxidation[6].

Workflow S1 In Silico ADMET Prediction S2 MD Simulations & DFT S1->S2 Structural Filtering S3 In Vitro HLM Assay S2->S3 Candidate Selection S4 LC-HR-MS/MS Metabolite ID S3->S4 Quenched Samples S5 Clearance Prediction S4->S5 Kinetic Modeling

Fig 2. Integrated computational and experimental workflow for stability assessment.

Self-Validating Experimental Protocols

To ensure data integrity, in vitro Human Liver Microsome (HLM) assays must be designed as self-validating systems. The following protocol embeds causality checks at every phase to rule out false positives in clearance data.

Step 1: Master Mix Preparation & Equilibration
  • Action: Combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the chlorinated benzofuran amine. Pre-warm the mixture in a water bath at 37°C for 5 minutes.

  • Causality & Validation: Pre-warming ensures that enzyme kinetics begin instantaneously upon cofactor addition, preventing lag phases in the decay curve. Self-Validation: A parallel "Minus-NADPH" control must be prepared. If the compound depletes in the absence of NADPH, the instability is chemical or due to non-specific protein binding, not CYP450 metabolism.

Step 2: Reaction Initiation & Time-Course Sampling
  • Action: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL of the mixture at precisely 0, 5, 15, 30, and 60 minutes.

  • Causality & Validation: Time-course sampling provides the exponential decay data required to calculate intrinsic clearance ( CLint​ ). Self-Validation: Include a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin) in parallel wells. This validates the metabolic competency and enzymatic viability of the specific HLM batch used.

Step 3: Quenching & Extraction
  • Action: Instantly quench each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Vortex for 30 seconds, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Causality & Validation: Cold acetonitrile instantly denatures the microsomal proteins, halting all metabolic processes at the exact time point. Self-Validation: The internal standard (Tolbutamide) normalizes any volumetric errors during extraction or LC-MS/MS injection, ensuring that the calculated peak area ratios reflect true metabolic depletion rather than mechanical variance.

Quantitative Data Synthesis

The structural modifications discussed directly impact pharmacokinetic parameters. The table below summarizes the typical quantitative shifts observed when chlorinating a standard benzofuran amine scaffold.

Compound ClassStructural SubstitutionPrimary CYP450 IsoformsIn Vitro T1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Route
Benzofuran Amine NoneCYP1A2, CYP2D615 - 2585 - 120Rapid N-demethylation
Mono-chlorinated Amine C5-ChloroCYP2B6, CYP3A445 - 6030 - 50Slower N-demethylation
Di-chlorinated Amine C5, C7-DichloroCYP3A4> 90< 15Phase II Glucuronidation

Conclusion

The metabolic lability of benzofuran amines presents a significant hurdle in drug development. However, through the strategic integration of in silico predictive modeling (MD simulations and DFT) and self-validating in vitro HLM protocols, researchers can rationally design chlorinated analogs. Chlorination not only sterically shields the core from CYP450-mediated oxidation but also modulates the electronic landscape of the molecule, resulting in vastly improved intrinsic clearance profiles and reduced risks of reactive metabolite formation.

References

  • [5] Title: In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13 - PMC | Source: nih.gov | URL:

  • [2] Title: Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases - PubMed | Source: nih.gov | URL:

  • [6] Title: Synthesis and In Silico Evaluation of Novel Benzofuran Aldehyde Derivatives as Carbonic Anhydrase II Inhibitors in Breast Cancer: Combining ADMET, Molecular Docking, Dynamics Simulation, DFT, and Topology Analysis - DOI | Source: doi.org | URL:

  • [3] Title: Metabolic degradation, inducing potency, and metabolites of fluorinated and chlorinated-fluorinated dibenzodioxins and dibenzofurans - PubMed | Source: nih.gov | URL:

  • [4] Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC | Source: nih.gov | URL:

  • [1] Title: Benzofuran analogues of amphetamine and methamphetamine: Studies on the metabolism and toxicological analysis of 5-APB and 5-MAPB in urine and plasma using GC-MS and LC-(HR)-MSn techniques - ResearchGate | Source: researchgate.net | URL:

Sources

Methodological & Application

Scalable Synthesis Protocols for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine: From Bench to Pilot Scale

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Route Selection

The 2,3-dihydrobenzofuran-3-amine core is a privileged pharmacophore, frequently utilized in the design of 5-HT2A receptor agonists and CNS-active therapeutics[1]. The introduction of a 6,7-dichloro substitution pattern significantly alters the lipophilicity and metabolic stability of the core, making it a highly desirable intermediate for drug development (e.g., CAS 1241677-24-6[2] for the (S)-enantiomer).

Recent advancements in transition-metal-free protocols, such as the base-mediated [4+1] cyclization of trimethylsulfoxonium iodides[3] or the fluoride-induced generation of ortho-quinone methides (o-QM)[4], offer elegant bench-scale solutions. However, these methods often rely on expensive triisopropylsilyl (TIPS) protecting groups or complex sulfoxonium ylides, rendering them economically unviable for multi-kilogram manufacturing.

For scalable synthesis, the classical Coumaranone-Oxime route remains superior. This pathway leverages inexpensive bulk chemicals, avoids cryogenic conditions, and provides a highly crystalline intermediate (the oxime) that naturally purges upstream impurities.

Retrosynthesis Target 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine Oxime 6,7-Dichloro-2,3-dihydrobenzofuran-3-one oxime Target->Oxime Asymmetric Reduction Ketone 6,7-Dichloro-2,3-dihydrobenzofuran-3-one Oxime->Ketone Condensation (NH2OH) Phenol 2-(2-Bromoacetyl)-3,4-dichlorophenol Ketone->Phenol Intramolecular Cyclization SM 3,4-Dichlorophenol Phenol->SM Friedel-Crafts Acylation

Retrosynthetic workflow for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine.

Process Chemistry & Mechanistic Insights

The critical bottleneck in this synthesis is the final reduction step. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated due to the high risk of hydrodehalogenation at the electron-deficient C6 and C7 positions. To preserve the aryl chlorides while establishing the desired stereocenter, borane-mediated reduction is employed. As demonstrated in the enantioselective reduction of related oxime ethers[5], the use of a chiral oxazaborolidine (CBS catalyst) directs the hydride transfer exclusively to one face of the iminium intermediate, yielding the (S)-amine with high enantiomeric excess.

Mechanism Oxime Oxime (C=N-OH) Coordination Lewis Acid Coordination (BH3 to Nitrogen) Oxime->Coordination Hydride Hydride Transfer (Face-selective) Coordination->Hydride Hydroxylamine Hydroxylamine Intermediate Hydride->Hydroxylamine Cleavage N-O Bond Cleavage Hydroxylamine->Cleavage Amine Primary Amine (Target) Cleavage->Amine

Mechanistic pathway for the borane-mediated asymmetric reduction of oximes.

Experimental Protocols

Step 1: Synthesis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-one

Causality: Acetone is chosen as the solvent because its boiling point (56 °C) allows for a gentle reflux that drives the cyclization without causing thermal degradation of the α-bromo ketone. K₂CO₃ is utilized as a mild, insoluble base to keep the effective concentration of the phenoxide low, thereby preventing intermolecular dimerization (etherification).

  • Charge a dry 5 L jacketed reactor with 2-(2-bromoacetyl)-3,4-dichlorophenol (1.0 eq, 500 g) and anhydrous acetone (2.5 L).

  • Add finely powdered anhydrous K₂CO₃ (1.5 eq, 365 g) in portions over 15 minutes at 20 °C.

  • Heat the suspension to a gentle reflux (56 °C) and stir vigorously for 4 hours.

  • Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow solution to a dense white suspension (KBr precipitation). IR spectroscopy of an evaporated aliquot must show the disappearance of the broad phenol O-H stretch (~3300 cm⁻¹) and a shift of the carbonyl peak from ~1680 cm⁻¹ (hydrogen-bonded) to ~1720 cm⁻¹ (strained 5-membered ring ketone).

  • Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude coumaranone, which is used directly in the next step.

Step 2: Oxime Condensation

Causality: Sodium acetate is used instead of stronger bases (like NaOH or pyridine) to buffer the reaction at pH ~5.5. This specific pH maximizes the proportion of the free hydroxylamine nucleophile while providing enough protons to activate the carbonyl oxygen, strictly preventing base-catalyzed ring-opening of the sensitive coumaranone intermediate.

  • Dissolve the crude 6,7-dichloro-2,3-dihydrobenzofuran-3-one (approx. 350 g) in absolute ethanol (1.8 L).

  • In a separate vessel, dissolve hydroxylamine hydrochloride (1.5 eq, 180 g) and sodium acetate trihydrate (1.5 eq, 352 g) in deionized water (400 mL).

  • Add the aqueous buffer solution to the ethanolic ketone solution dropwise over 30 minutes at 40 °C.

  • Stir the mixture at 60 °C for 3 hours.

  • Self-Validating Checkpoint: The product will begin to precipitate directly from the aqueous ethanol mixture upon cooling to 5 °C. A melting point check of the filtered solid (sharp, narrow range) confirms the absence of unreacted ketone.

  • Filter the white crystalline solid, wash with cold water (2 x 300 mL), and dry under vacuum at 45 °C to constant weight.

Step 3: Chemoselective Asymmetric Reduction to (S)-Amine

Causality: To establish the (S)-stereocenter without triggering hydrodehalogenation, a spiroborate-catalyzed borane reduction is executed. The chiral oxazaborolidine coordinates the oxime, sterically shielding the Re face and forcing hydride attack exclusively from the Si face.

  • Under a strict N₂ atmosphere, charge a dry 2 L flask with the oxime intermediate (1.0 eq, 100 g) and anhydrous THF (800 mL).

  • Add (R)-diphenylprolinol-based CBS catalyst (0.1 eq, 13 g) and cool the solution to -10 °C.

  • Dropwise add Borane-THF complex (1.0 M in THF, 3.0 eq, 1.37 L) over 2 hours, maintaining the internal temperature below -5 °C.

  • Allow the reaction to slowly warm to 15 °C and stir for 12 hours.

  • Self-Validating Checkpoint: Quench a 0.5 mL aliquot with MeOH. LC-MS analysis must show the target mass [M+H]⁺ = 204.0. A positive Ninhydrin stain (deep purple) on TLC confirms the presence of the primary amine, distinguishing it from unreacted oxime or intermediate hydroxylamine.

  • Carefully quench the bulk reaction with methanol (200 mL) at 0 °C to destroy excess borane.

  • Concentrate the mixture, partition between 1M HCl and EtOAc. Discard the organic layer. Basify the aqueous layer to pH 10 with 2M NaOH, extract with CH₂Cl₂ (3 x 500 mL), dry over Na₂SO₄, and evaporate to yield the target (S)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine.

Quantitative Process Metrics

The following table summarizes the key performance indicators for the scaled-up protocol, demonstrating high throughput and acceptable environmental factors (E-Factor).

StepTransformationKey ReagentsYield (%)Purity (HPLC)E-FactorCost Impact
1 Intramolecular CyclizationK₂CO₃, Acetone92%>98.0%12.4Low
2 Oxime CondensationNH₂OH·HCl, NaOAc88%>99.5%8.2Low
3 Asymmetric ReductionBH₃·THF, CBS Catalyst76%>95.0% (92% ee)24.5High

References

  • Fang et al., "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update", Frontiers in Chemistry, 2024.
  • Shaikh and Varvounis, "Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ", Organic Letters, 2014.
  • d'Andrea, Laura, "Design and synthesis of beta-Arrestin-biased 5HT2AR agonists", Aalborg Universitet, 2023.
  • Łączkowski et al. (Referenced in "Use of hydroxylamines..."), "Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers", ResearchGate, 2007.
  • BLD Pharm, "(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine Catalog", 2024.

Sources

Application Note & Protocol: Enantioselective Synthesis of Chiral 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-03-12 Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Chiral 3-amino-2,3-dihydrobenzofurans are privileged pharmacophores widely utilized in the development of central nervous system (CNS) therapeutics and oncology drugs, including novel PRMT5 inhibitors . However, the 6,7-dichloro substitution pattern poses unique synthetic challenges. Standard transition-metal-catalyzed asymmetric hydrogenations often fail due to catalyst poisoning or unwanted hydrodehalogenation of the electron-deficient aromatic ring.

To circumvent these limitations, this application note details a highly robust, self-validating protocol for the enantioselective synthesis of (S)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine utilizing Ellman’s chiral sulfinamide auxiliary .

Strategic Causality:

  • Imine Formation: Condensation of 6,7-dichlorobenzofuran-3(2H)-one with (R)-tert-butanesulfinamide is driven by Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts dually as a Lewis acid to activate the sterically hindered ketone and as a water scavenger to push the equilibrium toward the imine.

  • Diastereoselective Reduction: The reduction of the resulting N-sulfinyl imine is the stereodetermining step. Utilizing sodium borohydride (NaBH₄) at -78 °C favors a non-chelation controlled transition state. The bulky tert-butyl group of the (R)-sulfinamide effectively shields the Re-face of the C=N bond. Hydride delivery occurs predominantly from the less hindered Si-face, establishing the (S)-configuration , .

Synthetic Workflow Diagram

Workflow N1 2,3-Dichlorophenol (Starting Material) N2 Alkylation & Cyclization (Chloroacetic acid, PPA) N1->N2 N3 6,7-Dichlorobenzofuran-3(2H)-one (Ketone Intermediate) N2->N3 Step 1 N4 Imine Condensation (R)-t-Bu-Sulfinamide, Ti(OEt)4 N3->N4 N5 Chiral Sulfinyl Imine (Stereocontrol Element) N4->N5 Step 2 N6 Diastereoselective Reduction (NaBH4, THF, -78 °C) N5->N6 N7 Sulfinamide Intermediate (High dr > 98:2) N6->N7 Step 3 N8 Acidic Deprotection (HCl in Dioxane) N7->N8 N9 (S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (Target Chiral Amine) N8->N9 Step 4

Synthetic workflow for the enantioselective preparation of the chiral benzofuran-3-amine.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility before proceeding to the next stage.

Step 1: Core Assembly (6,7-Dichlorobenzofuran-3(2H)-one)
  • Procedure: Dissolve 2,3-dichlorophenol (1.0 eq) in DMF. Add K₂CO₃ (1.5 eq) and chloroacetic acid (1.1 eq). Heat to 90 °C for 4 hours to form 2-(2,3-dichlorophenoxy)acetic acid. Isolate via aqueous workup. Suspend the intermediate in polyphosphoric acid (PPA) and heat to 110 °C for 3 hours to induce intramolecular Friedel-Crafts acylation. Quench with ice water and extract with EtOAc.

  • Causality: The ortho-position (C6 of the phenol) is activated by the ether linkage, allowing regioselective cyclization to form the benzofuranone core. PPA acts as both the solvent and the dehydrating acid catalyst.

  • Validation Checkpoint: The protocol is valid when HPLC shows <1% of the intermediate phenoxyacetic acid. FTIR of the isolated product must exhibit a sharp C=O stretch at ~1720 cm⁻¹.

Step 2: Chiral Imine Condensation
  • Procedure: In a flame-dried flask under N₂, dissolve 6,7-dichlorobenzofuran-3(2H)-one (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.2 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise. Stir at 60 °C for 18 hours. Cool to room temperature, quench with brine, and filter the resulting TiO₂ precipitates through a Celite pad. Concentrate and purify via flash chromatography.

  • Causality: Ti(OEt)₄ is critical; weaker Lewis acids (like MgSO₄) fail to activate the electron-deficient, sterically hindered ketone. Brine instantaneously quenches the titanium species into insoluble TiO₂, preventing emulsion formation during extraction.

  • Validation Checkpoint: ¹H NMR of the purified imine must show the disappearance of the ketone α-protons and the appearance of a prominent 9H singlet at ~1.25 ppm corresponding to the tert-butyl group.

Step 3: Diastereoselective Reduction
  • Procedure: Dissolve the chiral sulfinyl imine (1.0 eq) in a 95:5 mixture of THF/H₂O. Cool the solution to -78 °C. Add NaBH₄ (3.0 eq) in portions. Stir for 4 hours at -78 °C, then slowly warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with dichloromethane.

  • Causality: The trace amount of water is essential to increase the solubility and reactivity of NaBH₄ at low temperatures without hydrolyzing the imine. The cryogenic temperature (-78 °C) maximizes the energy difference between the diastereomeric transition states, ensuring exceptional stereocontrol.

  • Validation Checkpoint: Chiral HPLC analysis of the crude reaction mixture must indicate a diastereomeric ratio (dr) of ≥ 98:2 before proceeding to deprotection.

Step 4: Acidic Deprotection & Salt Formation
  • Procedure: Dissolve the reduced sulfinamide intermediate in anhydrous MeOH. Add 4M HCl in 1,4-dioxane (3.0 eq) dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to induce crystallization. Filter and dry the solid in vacuo.

  • Causality: The anhydrous acidic conditions selectively cleave the sulfinamide N-S bond without perturbing the sensitive benzofuran ether linkage. The ether trituration acts as a self-purifying mechanism, selectively precipitating the enantiopure amine hydrochloride while leaving sulfinic acid byproducts in solution.

  • Validation Checkpoint: The final product must precipitate as a highly crystalline solid. Optical rotation [α]D must match the reference standard for the (S)-enantiomer, confirming >99% ee.

Quantitative Data & Analytical Validation

The table below summarizes the expected quantitative metrics and validation checkpoints for each step of the synthesis, providing a benchmark for process optimization.

StepTransformationExpected Yield (%)Purity / dr / eeKey IPC / Validation Metric
1 Core Assembly82%>95% (HPLC)Complete consumption of phenol; FTIR C=O stretch at ~1720 cm⁻¹
2 Imine Condensation88%>98% (NMR)Appearance of tert-butyl singlet at 1.25 ppm in ¹H NMR
3 Diastereoselective Reduction91%dr > 98:2Hydride delivery from Si-face confirmed via Chiral HPLC
4 Acidic Deprotection95%ee > 99%Crystalline precipitation; Sharp melting point

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research.[Link]

  • Sabourin, L. A., & Arya, P. (2008). Practical, Enantioselective Route to Access 3-Amino-2,3-dihydrobenzofurans. Organic Letters.[Link]

  • Zhao, et al. (2019). K3PO4-promoted domino reactions: diastereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-tert-butanesulfinyl imines and sulfur ylides. RSC Advances.[Link]

  • World Intellectual Property Organization. (2024). PRMT5 inhibitors and uses thereof (WO2024220917A1).

High-Efficiency Derivatization Strategies for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Analytical Self-Validation

Introduction & Mechanistic Rationale

In drug discovery, 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine serves as a critical chiral scaffold and pharmacophore, particularly in the development of agents targeting hyper-proliferative disorders and neurological pathways. However, the accurate pharmacokinetic profiling of this primary amine presents significant analytical challenges. Direct analysis is often hampered by its high polarity, poor retention on reversed-phase columns, and the absence of a strong intrinsic fluorophore, making trace-level detection by High-Performance Liquid Chromatography (HPLC) difficult (1)[1].

To overcome these limitations, pre-column derivatization is employed. As an Application Scientist, it is crucial to understand the causality behind the reaction conditions. The 6,7-dichloro substitution on the benzofuran core exerts a mild electron-withdrawing inductive effect. While the C3-amine is aliphatic, this proximity effect slightly depresses its basicity and nucleophilicity compared to unhindered alkylamines. Consequently, derivatization requires strictly controlled alkaline environments (pH 8.5–10.0) to ensure the amine remains in its unprotonated, highly nucleophilic free-base state, often necessitating the use of catalysts like DMAP or extended incubation at elevated temperatures[2].

Reagent Selection Matrix

The choice of derivatizing agent is dictated by the analytical instrumentation available and the specific goals of the assay (e.g., optical detection vs. mass spectrometry)[1]. The table below summarizes the quantitative and qualitative performance characteristics of leading reagents.

Table 1: Comparative Performance of Amine Derivatizing Agents
ReagentTarget FunctionalityDerivative FormedPrimary Detection ModeKey Advantage & Causality
FMOC-Cl Primary/Secondary AminesCarbamateHPLC-UV / FluorescenceRapid reaction kinetics; highly hydrophobic tag improves retention of polar amines on C18 columns[1].
Dansyl Chloride Primary/Secondary AminesSulfonamideHPLC-FluorescenceExceptional derivative stability allows for extended batch processing and autosampler queuing[1].
AQC (AccQ•Tag) Primary/Secondary AminesUreaLC-MS / UVGenerates predictable fragmentation patterns and high ionization efficiency in positive ESI mode.
Oq1 Primary AminesAmide-linkedHRMS (LC-MS/MS)Enables precise amine subtyping via logFIR (Fragment Ion Ratio) indexing for complex matrices[2].

Workflow & Decision Visualizations

ReactionWorkflow Analyte 6,7-Dichloro-2,3- dihydrobenzofuran-3-amine (Analyte) Derivative Derivatized Amine (Stable Conjugate) Analyte->Derivative Nucleophilic Attack Reagent Derivatization Reagent (e.g., FMOC-Cl, Oq1) Reagent->Derivative Electrophilic Center Buffer Alkaline Buffer / DMAP (pH 9.0 - 10.0) Buffer->Derivative Maintains Free Base Analysis HPLC / LC-MS Quantification Derivative->Analysis Enhanced Signal

Figure 1: Chemical workflow for the pre-column derivatization of the target amine.

DecisionMatrix Start Select Analytical Platform Optical Optical Detection (UV / Fluorescence) Start->Optical MassSpec Mass Spectrometry (LC-MS / HRMS) Start->MassSpec FMOC FMOC-Cl (Rapid, High Sensitivity) Optical->FMOC Fast (<20 min) Dansyl Dansyl Chloride (High Stability) Optical->Dansyl Long Batch Processing Oq1 Oq1 Reagent (Amine Subtyping via logFIR) MassSpec->Oq1 Structural ID & Profiling AQC AQC / AccQ•Tag (Predictable Fragmentation) MassSpec->AQC Trace Quantitation

Figure 2: Decision matrix for selecting optimal derivatization reagents based on analytical goals.

Experimental Protocols & Self-Validation Systems

Protocol A: FMOC-Cl Derivatization for HPLC-Fluorescence Analysis

Objective: Rapid tagging of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine for trace-level optical detection.

Causality Note: FMOC-Cl is highly reactive with primary amines but also hydrolyzes in water to form FMOC-OH. To prevent FMOC-OH from co-eluting and interfering with the analyte peak, the reaction must be strictly quenched with a secondary amine or acid[1].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the amine-containing sample in acetonitrile to achieve a concentration of ~1 mg/mL.

  • Buffering: To 100 µL of the sample, add 100 µL of 0.2 M Borate buffer (adjusted to pH 9.5 with NaOH). This specific pH overcomes the inductive deactivation of the amine by the dichloro-benzofuran ring.

  • Reaction: Add 100 µL of FMOC-Cl solution (10 mM in dry acetonitrile). Vortex immediately for 10 seconds.

  • Incubation: Incubate at 25°C for 15 minutes in the dark.

  • Quenching: Add 50 µL of 1% Trifluoroacetic acid (TFA) or 100 µL of a 100 mM glycine solution to stop the reaction and stabilize the carbamate derivative[1].

  • Analysis: Inject 10 µL directly into the HPLC system (Ex: 260 nm, Em: 315 nm).

Self-Validation Check: Run a parallel "reagent blank" (buffer + FMOC-Cl + quench, no amine). The successful derivatization of the target amine is validated by the appearance of a distinct, highly retained peak on a C18 column that is strictly absent in the reagent blank.

Protocol B: Oq1 Derivatization for High-Resolution LC-MS/MS

Objective: Structural confirmation and quantitative profiling using 1,3-oxazinoquinoline-4-one (Oq1)[2].

Causality Note: The Oq1 reagent features a nitrophenyl-activated ester that is displaced by the primary amine. Because the C3-amine of our target molecule is sterically hindered by the dihydrobenzofuran ring system, 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst to drive the reaction to completion[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 µM solution of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine in PBS (10 µL).

  • Catalyst Addition: Add 10 µL of DMAP (30 mM in CH₃CN) to the sample in a 1.5 mL microtube.

  • Reagent Addition: Add 10 µL of Oq1 reagent solution (10 mM in DMF).

  • Incubation: Heat the mixture at 60°C for 30 minutes. Heating is critical to overcome the activation energy barrier imposed by the dichloro-substituents.

  • Quenching: Stop the reaction by adding 170 µL of a Formic Acid/Water/Acetonitrile mixture (1/80/20, v/v/v). This protonates the DMAP and unreacted amine, halting further nucleophilic attack[2].

  • Analysis: Transfer to an HPLC vial and maintain at 4°C on the autosampler prior to reversed-phase LC-positive ESI-MS analysis.

Self-Validation Check: This protocol is inherently self-validating through mass spectrometry. Isolate the [M+H] parent ion of the Oq1-derivative. The reaction is confirmed successful if Collision-Induced Dissociation (CID) generates a characteristic positive fragment ion at m/z 190 . Furthermore, calculate the logarithmic value of the fragment ion ratio (logFIR) between m/z 190 and m/z [M + H – 171]. For a primary amine like 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine, this value must fall strictly between 0.03 and 1.6 [2].

References

  • Benchchem. (2025). A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. 1

  • ACS Publications. (2025). Development of 1,3-Oxazinoquinolin-4-one-based Derivatization Reagents for the Discrimination of Amine Analytes via High-Resolution Mass Spectrometry. 2

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.

Sources

Using 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine as a Privileged Scaffold in CNS Drug Discovery

Executive Summary & Scientific Context

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS: 1153451-91-2) is a highly specialized, functionally rich pharmaceutical intermediate[1]. In modern medicinal chemistry, the dihydrobenzofuran ring is frequently deployed as a conformationally restricted bioisostere to rigidify the methoxy-substituted aromatic systems found in endogenous monoamines and classical serotonergic ligands[2].

The strategic placement of chlorine atoms at the 6 and 7 positions serves a dual pharmacological purpose:

  • Metabolic Shielding: The halogens block CYP450-mediated aromatic hydroxylation, significantly extending the half-life of the resulting active pharmaceutical ingredient (API)[3].

  • Target Affinity: The dichloro-substitution pattern increases lipophilicity (LogP) for optimal blood-brain barrier (BBB) penetration and perfectly fills the hydrophobic accessory pockets of G-protein coupled receptors (GPCRs), particularly the 5-HT2C receptor[4],[3].

This application note details the self-validating protocols required to resolve this racemic intermediate into its active enantiomer and subsequently couple it to form potent, CNS-active therapeutics.

Physicochemical Data

To ensure predictable behavior during synthesis and purification, the foundational physicochemical properties of the intermediate are summarized below.

PropertyValueOperational Significance
Chemical Name 6,7-Dichloro-2,3-dihydrobenzofuran-3-amineCore scaffold for GPCR ligands.
CAS Registry Number 1153451-91-2Unique identifier for procurement[1].
Molecular Formula C8H7Cl2NODetermines mass spectrometric targets.
Molecular Weight 204.05 g/mol Used for stoichiometric calculations.
Stereochemistry RacemicRequires chiral resolution for target selectivity.
Amine Environment Benzylic / Sterically HinderedDictates the choice of aggressive coupling reagents.

Experimental Workflows & Protocols

As a Senior Application Scientist, I have designed the following protocols to be self-validating. The causality behind each reagent choice is explicitly defined to empower researchers to troubleshoot and adapt these methods.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

The 3-position of the dihydrobenzofuran ring is a chiral center. Because the (S)-enantiomer typically exhibits superior orthosteric binding affinity for 5-HT2C receptors, enantiopurity is non-negotiable[4].

Causality of Reagent Choice: L-tartaric acid is selected over camphorsulfonic acid (CSA) because the rigid geometry of the dichloro-dihydrobenzofuran core forms a highly insoluble, thermodynamically stable crystalline lattice with the tartrate anion only when in the (S)-configuration. The (R)-enantiomer remains highly soluble in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend racemic 6,7-dichloro-2,3-dihydrobenzofuran-3-amine (1.0 eq) and L-tartaric acid (1.0 eq) in a mixture of Ethanol/Water (80:20 v/v, 10 volumes).

  • Heating: Heat the suspension to 75°C under continuous stirring until a clear, homogenous solution is achieved.

  • Controlled Crystallization: Cool the solution linearly to 20°C over 4 hours. Do not crash-cool, as rapid precipitation traps the (R)-enantiomer within the crystal lattice, degrading enantiomeric excess (ee).

  • Filtration: Isolate the (S)-amine L-tartrate salt via vacuum filtration and wash with cold Ethanol (2 volumes).

  • Basification: Suspend the isolated salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer reaches pH 10. Extract the free (S)-amine into the organic layer, dry over Na2SO4, and concentrate.

Self-Validation Checkpoint: Analyze the isolated free amine via Chiral HPLC (Chiralcel OD-H column, Hexane/Isopropanol 90:10). If the ee is <98%, the salt must be recrystallized. Do not proceed to Protocol 2 until the target ee is achieved.

Protocol 2: HATU-Mediated Amide Coupling

The 3-amine of this scaffold is electronically deactivated by the adjacent oxygen and sterically hindered by the rigid ring system and bulky dichloro groups. Standard coupling agents fail to achieve full conversion.

Causality of Reagent Choice: HATU is utilized because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, coordinating with the incoming hindered amine via hydrogen bonding to accelerate the nucleophilic attack.

Reaction Optimization Data:

Coupling Agent Base Solvent Conversion Causality / Observation
EDC / HOBt TEA DCM 38% Steric hindrance prevents efficient attack on the standard active ester.
T3P DIPEA EtOAc 52% Improved, but sluggish due to the deactivated benzylic amine.

| HATU | DIPEA | DMF | >98% | HOAt ester provides neighboring group participation, overcoming barriers. |

Step-by-Step Methodology:

  • Pre-Activation: In a dry flask under N2, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (5 volumes). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Nucleophilic Attack: Add the enantiopure (S)-6,7-dichloro-2,3-dihydrobenzofuran-3-amine (1.0 eq) dropwise as a solution in DMF.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% LiCl aqueous solution (to remove residual DMF), dry, and concentrate.

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the amine peak (m/z 204 [M+H]+) and the appearance of the product mass validate completion. If unreacted amine persists, add 0.2 eq of HATU.

Visualizations

SynthWorkflow A Racemic 6,7-Dichloro- 2,3-dihydrobenzofuran-3-amine B Chiral Resolution (L-Tartaric Acid) A->B Salt Formation C (S)-Enantiomer (Active Scaffold) B->C Crystallization D (R)-Enantiomer (Mother Liquor) B->D Filtration E Amide Coupling (HATU, DIPEA) C->E Nucleophilic Attack F Target CNS API (5-HT2C Agonist) E->F Purification

Workflow for the chiral resolution and downstream synthesis of the target CNS API.

Pathway LIG Synthesized API (Agonist) REC 5-HT2C Receptor (GPCR) LIG->REC Orthosteric Binding GQ Gq/11 Protein REC->GQ Conformational Change PLC Phospholipase C (PLC) GQ->PLC Alpha-Subunit Activation IP3 IP3 / DAG Generation PLC->IP3 PIP2 Hydrolysis CA Intracellular Ca2+ Release IP3->CA ER Calcium Channel

Gq-coupled signaling pathway activated by the synthesized 5-HT2C receptor agonist.

References

  • Sigma-Aldrich Product Catalog. 6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine (CAS 1153451-91-2). Sigma-Aldrich. Link

  • Development of a New Practical Synthesis of a 5-HT2C Receptor Agonist. Organic Process Research & Development.Link

  • Dibenzofuranylethylamines as 5-HT2A/2C Receptor Agonists. ACS Omega.Link

  • Dihydrobenzofuran analogues of hallucinogens. 4. Mescaline derivatives. Journal of Medicinal Chemistry.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reductive Amination in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for reductive amination in benzofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic outcomes.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific failures you might encounter during the reductive amination of benzofuran aldehydes and ketones.

Question 1: My reductive amination of a 2-formylbenzofuran is showing low to no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the reductive amination of a benzofuran aldehyde is a common but solvable issue. The root causes often lie in one of three areas: inefficient imine/iminium ion formation, an inappropriate or deactivated reducing agent, or suboptimal reaction conditions.

1. Inefficient Imine/Iminium Ion Formation:

  • The Chemistry: Reductive amination is a two-step process: the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine), followed by its reduction.[1] The first step is a reversible equilibrium reaction that generates water. If this water is not removed, the equilibrium may not favor the imine, thus halting the overall reaction.

  • Troubleshooting:

    • Pre-form the Imine: A reliable strategy is to form the imine before introducing the reducing agent. This can be achieved by stirring the benzofuran aldehyde and the amine together in a suitable solvent, often with a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to drive the equilibrium forward.[2] You can monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Acid Catalysis: The formation of the iminium ion is often catalyzed by a weak acid.[1][3] Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate this step.[4][5][6] However, be cautious with the amount of acid, as a pH that is too low can protonate the starting amine, rendering it non-nucleophilic. A pH of around 5-6 is generally optimal for imine formation.[7][8]

2. Inappropriate or Deactivated Reducing Agent:

  • The Chemistry: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting benzofuran aldehyde to the corresponding alcohol, leading to a common side product and reduced yield of the desired amine.[7][8] Milder, more selective reducing agents are generally preferred for one-pot reductive aminations.[5][6][7][8]

  • Troubleshooting:

    • Switch to a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is an excellent choice for one-pot reductive aminations because it is selective for the iminium ion over the aldehyde.[1][6] It is also less toxic than sodium cyanoborohydride (NaBH₃CN).[1]

    • Check Reagent Quality: Borohydride reagents, especially STAB, can be sensitive to moisture.[1] Ensure you are using a fresh, dry batch of the reagent.

3. Suboptimal Reaction Conditions:

  • The Chemistry: Solvent and temperature play a crucial role. Protic solvents like methanol can be used, but with STAB, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred to prevent reagent decomposition.[1][5][6]

  • Troubleshooting:

    • Solvent Selection: If using STAB, switch to an anhydrous aprotic solvent like DCE or THF.[5][6]

    • Temperature Adjustment: Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, but be mindful of potential side reactions.

Question 2: I'm observing the formation of a significant amount of the dialkylated (tertiary amine) byproduct when reacting a primary amine with my benzofuran aldehyde. How can I improve the selectivity for the secondary amine?

Answer:

The formation of a tertiary amine byproduct occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine, allowing it to react with another molecule of the benzofuran aldehyde.[8] Several strategies can be employed to minimize this over-alkylation.

  • Stoichiometry Control: Using a large excess of the primary amine can statistically favor the formation of the mono-alkylated product.[2]

  • Stepwise Procedure: The most effective method to prevent dialkylation is to adopt a two-step process.[2][5][6]

    • Imine Formation: React the benzofuran aldehyde with one equivalent of the primary amine, often in the presence of a dehydrating agent, until the aldehyde is consumed.

    • Reduction: Add the reducing agent to the pre-formed imine. This ensures that there is no excess aldehyde available to react with the secondary amine product.

  • Non-Acidic Conditions: The formation of the tertiary amine can sometimes be suppressed by running the reaction under neutral or non-acidic conditions.[2]

Question 3: My reductive amination with a benzofuran ketone is failing, while the corresponding aldehyde reacts smoothly. What's the difference and how should I adjust my protocol?

Answer:

Ketones are generally less electrophilic than aldehydes, which can make the initial nucleophilic attack by the amine and subsequent imine formation slower and less favorable.[9] Additionally, steric hindrance around the ketone carbonyl can further impede the reaction.[10][11][12]

  • Promote Imine Formation:

    • Lewis Acid Catalysis: For unreactive ketones, the addition of a Lewis acid like titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can activate the carbonyl group towards nucleophilic attack.[3][7] The titanium reagent also acts as a dehydrating agent.

    • Higher Temperatures: Increasing the reaction temperature during the imine formation step can help overcome the higher activation energy.

  • Choice of Reducing Agent: While STAB is often effective, for more challenging ketone substrates, you might need to adjust your reducing agent strategy. If you pre-form the imine, a less selective but more powerful reducing agent like NaBH₄ can be used for the reduction step.[7]

  • Extended Reaction Times: Be prepared for significantly longer reaction times compared to aldehydes. Monitor the reaction progress carefully by an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for reductive amination?

A1: Reductive amination proceeds through two main steps:

  • Nucleophilic Addition and Dehydration: The amine attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then eliminates a molecule of water to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically the rate-limiting step and is often catalyzed by mild acid.[1]

  • Reduction: A hydride reducing agent then selectively reduces the C=N double bond of the imine or iminium ion to yield the final amine product.[7]

// Reactants Aldehyde [label="Benzofuran Aldehyde/Ketone (R-C(=O)-R')"]; Amine [label="Primary/Secondary Amine (R''-NH-R''')"];

// Intermediates Hemiaminal [label="Hemiaminal Intermediate"]; Imine [label="Imine/Iminium Ion"];

// Products FinalAmine [label="Substituted Amine"];

// Reagents Acid [label="+ H⁺ (catalyst)"]; Water [label="- H₂O"]; Hydride [label="[H⁻] (Reducing Agent)"];

// Edges Aldehyde -> Hemiaminal [label="+ Amine"]; Amine -> Hemiaminal; Hemiaminal -> Imine [label="- H₂O"]; Imine -> FinalAmine [label="+ [H⁻]"]; } .enddot Caption: General mechanism of reductive amination.

Q2: Which reducing agent is best for my benzofuran synthesis?

A2: The best reducing agent depends on your specific substrate and whether you are performing a one-pot or two-step procedure.

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) Mild and selective for iminium ions over carbonyls, ideal for one-pot reactions.[1][6] Less toxic than NaBH₃CN.[1]Moisture sensitive.[1]DCE, THF, MeCN[5][6]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions, effective in one-pot reactions.[7]Highly toxic (releases HCN gas in acidic conditions).Methanol, Ethanol
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone.[7][8] Best used in a two-step procedure after imine formation.Methanol, Ethanol
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" and atom-economical.[10]May reduce other functional groups, including the furan ring in some cases.[8]Methanol, Ethanol, Ethyl Acetate
Amine-Borane Complexes (e.g., Pyridine Borane) Stable and can be used in protic solvents.[13]Can off-gas hydrogen and potentially diborane.[13]THF, Methanol

Q3: How can I effectively purify my benzofuran amine product?

A3: Purification can sometimes be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

  • Acid-Base Extraction: This is often the most effective initial purification step.[8]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Wash with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer.

    • Separate the layers and wash the organic layer again with the acid solution to ensure complete extraction of the amine.

    • Basify the combined aqueous layers with a base (e.g., 1M NaOH) to deprotonate the amine, which will often precipitate or can be extracted back into an organic solvent.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel column chromatography is a standard method. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used as the eluent. Adding a small amount of triethylamine (e.g., 1%) to the eluent system can help prevent the amine product from tailing on the acidic silica gel.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of 2-Formylbenzofuran using STAB

This protocol is a general starting point and may require optimization for your specific substrates.

  • To a solution of 2-formylbenzofuran (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add acetic acid (1.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane) (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by acid-base extraction or column chromatography.

// Edges from Start Start -> CheckImine;

// Edges from CheckImine CheckImine -> CheckReagent [label="Yes"]; CheckImine -> AddAcid [label="No"]; AddAcid [label="Add Catalytic Acid (AcOH)\nPre-form Imine with Dehydrating Agent"]; AddAcid -> CheckImine;

// Edges from CheckReagent CheckReagent -> CheckConditions [label="Yes"]; CheckReagent -> ChangeReagent [label="No"]; ChangeReagent [label="Use a More Selective Reagent (e.g., STAB)\nUse Fresh, Anhydrous Reagent"]; ChangeReagent -> CheckReagent;

// Edges from CheckConditions CheckConditions -> SideProducts [label="Yes"]; CheckConditions -> OptimizeSolventTemp [label="No"]; OptimizeSolventTemp [label="Switch to Anhydrous Aprotic Solvent (DCE, THF)\nAdjust Temperature"]; OptimizeSolventTemp -> CheckConditions;

// Edges from SideProducts SideProducts -> AldehydeReduction [label="Aldehyde Reduction?"]; AldehydeReduction [label="Use Milder Reductant (STAB)\nTwo-Step Procedure"]; SideProducts -> Dialkylation [label="Dialkylation?"]; Dialkylation [label="Use Excess Amine\nTwo-Step Procedure"];

// Final Outcome AldehydeReduction -> Purification; Dialkylation -> Purification; OptimizeSolventTemp -> Purification; } .enddot Caption: Troubleshooting workflow for reductive amination failures.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Alec C. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Kim, H., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. [Link]

  • Ye, Z., et al. (2015). Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A. The Journal of Organic Chemistry. [Link]

  • Reddit r/Chempros. (2023, April 6). Ways to reduce the bis amination during a reductive amination?[Link]

  • Krasnobrov, A. D., et al. (2025, June 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. [Link]

  • PubMed. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation. [Link]

  • Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • ResearchGate. (2015, October 2). SYNTHESIS OF SECONDARY AMINES IN ONE STEP FROM 7-METHOXY-2-[4- (METHOXY)PHENYL)-1-BENZOFURAN-5-CARBOXALDEHYDE BY REDUCTIVE AMINATION. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?[Link]

  • Richard, J. P., et al. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP). PMC. [Link]

  • Williams, T. J., et al. A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. [Link]

  • Kubicka, D., et al. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. [Link]

  • ChemRxiv. Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcyst. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Reddit r/Chempros. (2024, May 2). Reductive amination difficulties - poor conversion. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • PubMed. (2016, January 25). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. [Link]

  • Frontiers. (2021, April 25). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. [Link]

  • Pure. (2025, January 8). Harnessing Imine Chemistry for the Debonding-on-Demand of Polyurethane Adhesives. [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. [Link]

  • Nature. (2018, July 31). Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. [Link]

  • Chemistry LibreTexts. (2015, January 13). 16.10.1: Addition of 1º Amines to form Imines. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. [Link]

  • ResearchGate. Influence of steric hindrance on 1,4- versus 1,6-Michael addition: Synthesis of furans and pentasubsituted benzenes | Request PDF. [Link]

  • Tikrit Journal of Pure Science. (2018, May 22). Determination of Stability for imines derived from carbonyl compounds by conductivity measurements. [Link]j/article/view/499)

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Technical Support Center: Optimizing Catalyst Load for Dihydrobenzofuran Amine Hydrogenation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the catalytic hydrogenation of dihydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading for this critical transformation. The hydrogenation of the furan ring in dihydrobenzofuran amines is a key step in the synthesis of valuable saturated heterocyclic scaffolds, but it presents unique challenges, including catalyst deactivation and competing side reactions like C-O bond cleavage (hydrogenolysis).[1]

This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and refine your experimental protocols for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for hydrogenating the furan ring of a dihydrobenzofuran amine while preserving the amine and the aromatic ring?

A1: The choice of catalyst is critical for achieving high selectivity. The most commonly employed heterogeneous catalysts are platinum-group metals (PGMs) on a high-surface-area support.[2][3]

  • Ruthenium (Ru)-based catalysts (e.g., Ru/C, Ru/Al₂O₃): These are often the top choice for selectively hydrogenating O-containing heteroaromatics while leaving the benzene ring intact.[4][5] Ruthenium catalysts can be highly active and stable for this transformation.[4][5]

  • Rhodium (Rh)-based catalysts (e.g., Rh/C): Rhodium is also highly effective for this selective hydrogenation and can operate under mild conditions.[1] Some studies show Rh complexes are particularly active for reducing sluggish substrates.[6]

  • Palladium (Pd)-based catalysts (e.g., Pd/C): While extremely common for many hydrogenations, Palladium catalysts should be used with caution. They have a strong propensity to catalyze hydrogenolysis, which is the cleavage of C-O bonds.[7][8][9] This can lead to undesired ring-opened byproducts.

Q2: What is a typical starting catalyst loading (wt/wt%) for this type of reaction?

A2: For initial screening, a catalyst loading of 1 to 5 mol% of the active metal relative to the substrate is a standard starting point. In terms of weight percentage (catalyst weight / substrate weight), this often translates to 5-10 wt% for a 5% Pd/C or Ru/C catalyst. The optimal loading is a balance; insufficient catalyst leads to slow or incomplete reactions, while excessive loading increases cost and can promote side reactions due to an overabundance of active sites.[10][11]

Q3: How does the catalyst support (e.g., carbon, alumina) influence the reaction?

A3: The support material is not merely an inert carrier; it significantly impacts catalyst performance by influencing metal dispersion, stability, and surface properties.[10][12][13]

  • Activated Carbon (C): The most common support, providing high surface area, good porosity, and chemical inertness. It generally leads to high catalyst activity.

  • Alumina (Al₂O₃) and Silica (SiO₂): These supports can alter the electronic properties of the metal particles. Their surface acidity or basicity can influence reaction selectivity.

  • Functionalized Supports: Modern approaches use supports functionalized with ionic liquids or basic/acidic groups to create a specific microenvironment around the metal nanoparticle, enhancing selectivity and stability.[5][14] For instance, basic supports can promote the hydrogenation of aromatic rings.[15]

Troubleshooting Guide

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides actionable steps for resolution.

Problem 1: Low or Incomplete Conversion

Q: My reaction starts but stalls at 50-70% conversion, even after extending the reaction time or increasing hydrogen pressure. What is the likely cause and how can I fix it?

A: A stalled reaction is a classic symptom of catalyst deactivation or poisoning . The amine functional group in your substrate or product can itself be a cause of inhibition.

Causality & Explanation: Catalyst active sites can be blocked or permanently damaged by various species.

  • Product Inhibition: The hydrogenated product (the saturated amine) can adsorb more strongly to the catalyst surface than the starting material. As the product concentration increases, it competitively blocks active sites, slowing and eventually stopping the reaction.

  • Catalyst Poisoning from the Substrate/Reagents: Your starting material or solvent may contain impurities that act as catalyst poisons. Common culprits include sulfur compounds (e.g., thiols), halides, or residual heavy metals from previous synthetic steps.[16][17] Amines themselves can act as inhibitors, especially tertiary amines, which can coordinate strongly to the metal center.[16][18]

  • Sintering: At elevated temperatures, fine metal nanoparticles on the support can agglomerate into larger particles. This reduces the number of active surface sites, leading to a loss of activity.

G cluster_start Problem: Low/Incomplete Conversion cluster_checks Initial Checks & Hypotheses cluster_actions Corrective Actions cluster_outcome Outcome start Reaction Stalls check_purity Verify Purity of Substrate & Solvent start->check_purity Hypothesis: Poisoning check_catalyst Assess Catalyst Health start->check_catalyst Hypothesis: Deactivation check_conditions Review Reaction Conditions start->check_conditions Hypothesis: Insufficient Driving Force action_purify Purify Starting Material (Recrystallization, Chromatography) check_purity->action_purify Impurities Found action_catalyst Increase Catalyst Load (e.g., 5% -> 10% wt) check_catalyst->action_catalyst If Product Inhibition is Suspected action_new_catalyst Use Fresh/New Batch of Catalyst check_catalyst->action_new_catalyst If Catalyst is Old or Sintered action_temp Increase Temperature (Caution: may increase side reactions) check_conditions->action_temp action_pressure Increase H2 Pressure check_conditions->action_pressure end Achieve Full Conversion action_purify->end action_catalyst->end action_new_catalyst->end action_temp->end action_pressure->end

Caption: Troubleshooting decision tree for stalled hydrogenation reactions.

  • Setup: Run the reaction under your standard conditions until it stalls.

  • Intervention: Carefully depressurize the reactor and add a second, fresh charge of the catalyst (e.g., another 5 wt%).

  • Analysis: Repressurize with H₂ and continue the reaction.

  • Interpretation:

    • If the reaction restarts: This strongly suggests the initial catalyst was deactivated or poisoned. The problem lies with catalyst stability or impurities. Consider purifying your starting material or using a more robust catalyst.

    • If the reaction does not restart: This points towards product inhibition or a fundamental limitation under the current conditions. The solution may require changing the solvent, temperature, or catalyst type entirely.

Problem 2: Significant Hydrogenolysis (C-O Bond Cleavage)

Q: My main impurity is a ring-opened product. How can I suppress this hydrogenolysis side reaction?

A: Hydrogenolysis is the cleavage of a single bond (in this case, a C-O bond) by the addition of hydrogen. This is a well-known issue when hydrogenating benzyl-type ethers, which are structurally analogous to the furan portion of your molecule.[7][9][19] Palladium is particularly notorious for promoting this reaction.[8]

Causality & Explanation: The mechanism involves the adsorption of the ether oxygen onto the catalyst surface, weakening the C-O bond and making it susceptible to cleavage by activated hydrogen (hydride) on the metal surface. The selectivity between desired hydrogenation and undesired hydrogenolysis is a delicate balance controlled by:

  • Catalyst Metal: Different metals have different electronic properties and affinities for oxygen, influencing the reaction pathway.[7]

  • Solvent: The solvent can influence substrate orientation on the catalyst surface.

  • Additives: Small amounts of bases or other modifiers can selectively poison sites responsible for hydrogenolysis.

StrategyActionRationale
Change Catalyst Metal Switch from Pd/C to Ru/C or Rh/C .Ruthenium and Rhodium are generally less prone to catalyzing C-O hydrogenolysis compared to Palladium.[4][5][20]
Modify Solvent Change from an alcohol (e.g., MeOH) to a less-coordinating solvent like THF, ethyl acetate, or a non-polar solvent like hexane.Alcohols can participate in the reaction mechanism and may promote hydrogenolysis.
Introduce an Additive Add a small amount of a mild, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine or carefully controlled amounts of ammonia).Bases can neutralize acidic sites on the support and selectively modulate the catalyst's electronic properties, disfavoring the C-O cleavage pathway. Some studies show ammonia or pyridine can inhibit benzyl ether cleavage over Pd/C.[21]
Lower Temperature Reduce the reaction temperature.Hydrogenolysis often has a higher activation energy than hydrogenation. Lowering the temperature can therefore disproportionately slow the undesired side reaction.
  • Setup: Prepare three identical small-scale reaction vessels.

  • Catalyst Loading: To each vessel, add the dihydrobenzofuran amine substrate and the same molar equivalent of metal from three different catalysts: 5% Pd/C, 5% Ru/C, and 5% Rh/C.

  • Reaction: Run all three reactions in parallel under identical conditions (e.g., 50°C, 10 bar H₂, in THF).

  • Analysis: Monitor the reactions by HPLC or GC-MS at regular intervals.

  • Evaluation: Compare the product-to-byproduct ratio for each catalyst at ~80% conversion of the starting material. This will give a clear indication of which metal provides the best selectivity for your specific substrate.

Problem 3: Inconsistent Results and Poor Reproducibility

Q: I am getting different results (yield, reaction time) when I repeat the experiment, even though I'm following the same procedure. What could be the cause?

A: Poor reproducibility in heterogeneous catalysis is a common and frustrating issue. It almost always points to uncontrolled variables in the catalyst itself or the experimental setup.

Causality & Explanation:

  • Catalyst Batch Variation: Catalysts from different lots, or even the same lot that has aged differently, can have variations in metal particle size, dispersion, and surface area, all of which dramatically affect activity.[22]

  • Catalyst Handling: Heterogeneous catalysts, particularly "pyrophoric" ones like dry Pd/C, can react with air. Inconsistent handling (e.g., time exposed to air during weighing) can lead to partial oxidation/deactivation of the surface layer before the reaction even begins.

  • Substrate Purity: Small, undetected variations in the purity of your starting material from batch to batch can introduce catalyst inhibitors.[23]

  • Mass Transfer Limitations: If the reaction is very fast, the rate may be limited by how quickly hydrogen can dissolve into the solvent and reach the catalyst surface. Variations in stirring speed can therefore change the observed reaction rate.

G cluster_input Input Variables cluster_process Experimental Process cluster_output Output Catalyst Catalyst (Batch, Age, Handling) Reaction Hydrogenation Reaction Catalyst->Reaction Substrate Substrate (Purity, Batch) Substrate->Reaction Conditions Conditions (Temp, Pressure, Stirring) Conditions->Reaction Result Reproducible Results Reaction->Result Control of all variables leads to

Caption: Key variables influencing experimental reproducibility.

References

  • Seki, M. (2006). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Punsch, T., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Available from: [Link]

  • Wang, D., et al. (2022). Enantioselective Hydrogenation of Benzofurans with Water via Rh/Hf Cooperative Catalysts: Convenient Access to Chiral 2,3‐Dihydrobenzofurans. Chinese Journal of Chemistry. Available from: [Link]

  • Park, J. C., et al. (2019). Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups. ACS Omega. Available from: [Link]

  • Gellrich, U., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. ACS Catalysis. Available from: [Link]

  • Gellrich, U., et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported I. RWTH Publications. Available from: [Link]

  • Wang, Y., et al. (2023). Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. Angewandte Chemie International Edition. Available from: [Link]

  • Zhang, Y., et al. (2020). The effect of supports on hydrogenation and water-tolerance of copper-based catalysts. New Journal of Chemistry. Available from: [Link]

  • Ye, R-P., et al. (2023). Rational Design of Catalyst Supports for CO2 Hydrogenation to Light Olefins: Structural, Electronic, and Stabilization Strategies. Energy & Fuels. Available from: [Link]

  • Barta, K. (2014). Hydrogenolysis of Ethers. Science of Synthesis. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. Reagent Guides. Available from: [Link]

  • Abylkalykova, R., et al. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. MDPI. Available from: [Link]

  • da Silva, J. L., et al. (2009). Studies on the hydrogenolysis of benzyl ethers. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]

  • Wang, C., et al. (2020). Ru/g-C3N4 as an efficient catalyst for selective hydrogenation of aromatic diamines to... RSC Publishing. Available from: [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. Available from: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Lee, J., & Lee, Y. (2011). Effect of Supports on the Catalytic Hydrogenation of Polystyrene. ResearchGate. Available from: [Link]

  • Di Michele, A., et al. (2022). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. MDPI. Available from: [Link]

  • Son, Y., et al. (2018). Impact of the Local Environment of Amines on the Activity for CO2 Hydrogenation over Bifunctional Basic – Metallic Catalysts. mediaTUM. Available from: [Link]

  • Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal. Available from: [Link]

  • Chemistry Stack Exchange. (2016). What is role of palladium in hydrogenation reactions?. Available from: [Link]

  • Glorius, F., et al. (2017). Heterogeneous catalytic hydrogenation of benzofurans. ResearchGate. Available from: [Link]

  • Sustainability Directory. (2023). Why Are Platinum, Palladium, and Rhodium Chosen over Other Metals for Catalytic Converters?. Available from: [Link]

  • Rylander, P. N. (1980). Hydrogenation of aromatic amines. Google Patents.
  • Jupp, A. R., et al. (2017). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. Available from: [Link]

  • Primo, A., et al. (2015). A Stable Single-Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition. Available from: [Link]

  • Whyman, R. (2014). Catalytic Hydrogenation of Amides. Chemical Reviews. Available from: [Link]

  • Pye, A., & Andersson, P. G. (2015). Hydrogenation of unactivated enamines to tertiary amines: rhodium complexes of fluorinated phosphines give marked improvements in catalytic activity. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Kaur, N., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available from: [Link]

  • Kumar, S. (2019). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. Available from: [Link]

  • Almisbaa, Z., & Sautet, P. (2021). Catalytic Mechanisms and Microkinetics of Hydrogenation and Dehydrogenation Reactions. eScholarship. Available from: [Link]

  • Adam, R., et al. (2018). Products of the hydrogenation of different N-, O-, and S-heterocycles. Reaction conditions. ResearchGate. Available from: [Link]

  • Peterson, M. (2007). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. Available from: [Link]

  • Bume, D. D., et al. (2014). Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. Journal of the American Chemical Society. Available from: [Link]

  • Johnson, S. A. (2013). Hydrogenation Reactions with Heterobimetallic Complexes. Accounts of Chemical Research. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of O-Heterocycles. Available from: [Link]

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Technical Support Center: Resolving Solubility Issues of 6,7-Dichloro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for 6,7-dichloro derivatives. As a Senior Application Scientist, I have designed this resource to help researchers, synthetic chemists, and drug development professionals overcome the notorious solubility bottlenecks associated with halogenated heterocycles and aromatics.

The poor solubility of 6,7-dichloro compounds (such as 6,7-dichloroquinoline or 6,7-dichloroquinoxaline) is primarily driven by their high crystal lattice energies. The synergistic effect of π−π stacking, strong dipole-dipole interactions, and intermolecular halogen bonding creates a rigid crystalline structure. Standard organic solvents often lack the necessary solvation energy to disrupt this lattice[1]. Here, we provide field-proven, mechanistically grounded strategies to bypass these thermodynamic barriers.

I. Quantitative Solubility Data Reference

Before troubleshooting, it is critical to establish a thermodynamic baseline. The solubility of dichloro-aromatics is highly solvent- and temperature-dependent. Ketones and halogenated solvents typically outperform alcohols and ethers due to favorable dipole interactions and polarizability[2].

Table 1: Thermodynamic Solubility Profiles of Representative Dichloro-Aromatics

CompoundSolventTemp (°C)Solubility (Mole Fraction)Solvation Capability
4,7-DichloroquinolineEthanol26.650.0113Low[1]
4,7-DichloroquinolineEthanol34.950.0224Moderate[1]
4,7-DichloroquinolineEthanol44.950.0564High[1]
2,6-Dichloro-4-nitroanilineCyclopentanone25.00~0.1500Optimal[2]
2,6-Dichloro-4-nitroanilineDichloromethane25.00~0.0800High[2]
2,6-Dichloro-4-nitroanilineAcetone25.00~0.0200Low[2]

Note: Increasing the temperature exponentially increases the mole fraction solubility, confirming that the dissolution of these derivatives is a highly endothermic process driven by lattice disruption[1],[2].

II. Troubleshooting Workflows & Decision Matrix

SolubilityWorkflow Start 6,7-Dichloro Derivative Solubility Issue CheckBase Is the compound a basic heterocycle (e.g., quinoline)? Start->CheckBase SaltForm Form HCl/TFA Salt (Increases Polarity) CheckBase->SaltForm Yes CoSolvent Use Co-solvency (DMSO/DMA) + Sonication CheckBase->CoSolvent No CheckDissolve Did the compound dissolve? SaltForm->CheckDissolve CoSolvent->CheckDissolve Proceed Proceed with Experiment CheckDissolve->Proceed Yes Additives Use Halogenated Additives (e.g., FBrT) or Heat CheckDissolve->Additives No CheckAgain Is it still insoluble? Additives->CheckAgain CheckAgain->Proceed No (Dissolved) BallMill Switch to Solid-State Ball Milling CheckAgain->BallMill Yes

Decision tree for troubleshooting 6,7-dichloro derivative solubility issues.

III. Validated Experimental Protocols

Protocol A: Acid-Mediated Solubilization for NMR Analysis

Causality: Basic heterocycles like 6,7-dichloroquinoline resist dissolution in standard NMR solvents (like CDCl3​ or DMSO-d6​ ) because the solvent cannot overcome the intermolecular halogen and hydrogen bonds. Adding a deuterated acid protonates the basic nitrogen, converting the neutral molecule into a polar salt, which drastically lowers the lattice energy and enhances solvent-solute dipole interactions[3].

  • Weighing: Transfer 5–10 mg of the 6,7-dichloro derivative into a standard 5 mm NMR tube.

  • Primary Solvation: Add 0.5 mL of dry DMSO-d6​ . If the compound remains a turbid suspension, proceed to step 3.

  • Acidification: Carefully add 1–2 drops of deuterated trifluoroacetic acid ( TFA-d ) or CF3​COOD [3].

  • Agitation: Sonicate the NMR tube in a water bath at 30°C for 5 minutes.

  • Self-Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid. Analytically, a sharp downfield shift of the aromatic protons in the resulting 1H-NMR spectrum confirms complete protonation and homogeneous dissolution.

Protocol B: Co-Solvent & Hydrotropic Stock Preparation for Assays

Causality: When preparing biological assays, diluting a concentrated organic stock of a dichloro-derivative into an aqueous buffer often causes immediate precipitation ("salting out"). Utilizing co-solvents (DMSO/DMA) combined with hydrotropic complexation agents (like cyclodextrins) masks the hydrophobic dichloro-aromatic face from the aqueous environment, preventing aggregation[4],[5].

  • Stock Preparation: Dissolve the compound in pure Dimethylacetamide (DMA) or DMSO to achieve a 10–50 mM concentration.

  • Thermal Agitation: Apply gentle warming (40–50°C) combined with ultrasonic agitation for 15 minutes[4]. Caution: Avoid prolonged heating to prevent thermal degradation.

  • Filtration: Pass the stock solution through a 0.22 µm PTFE syringe filter to eliminate invisible nucleation microparticles that seed precipitation[4].

  • Complexation (Dilution): Slowly add the filtered organic stock dropwise into an aqueous buffer containing 10–20% (w/v) 2-hydroxypropyl- β -cyclodextrin under vigorous vortexing.

  • Self-Validation Check: Measure the absorbance of the final dilution at 600 nm. An optical density (OD) near 0.000 confirms the absence of colloidal aggregates or precipitation.

Protocol C: Solid-State Ball Milling for Unreactive Insoluble Substrates

Causality: If the dichloro-derivative is completely insoluble in all organic solvents, traditional solution-phase cross-coupling (e.g., Suzuki-Miyaura) will fail because the catalytic cycle cannot initiate on a solid lattice. High-temperature ball milling provides direct mechanical energy to overcome the lattice energy, enabling solvent-free solid-state reactivity[6].

  • Reagent Loading: Add the insoluble 6,7-dichloro aryl halide, the boronic acid coupling partner, palladium catalyst (e.g., Pd(OAc)2​ ), and ligand (e.g., SPhos) into a stainless-steel milling jar[6].

  • Dispersant Addition: Add a minimal amount of 1,5-cyclooctadiene to act as a dispersant and stabilizer[6].

  • Milling: Seal the jar and mill at a high frequency (e.g., 30 Hz) for 90–120 minutes. Use an external heat gun if the specific activation energy of the coupling requires elevated temperatures[6].

  • Self-Validation Check: Extract the resulting milled powder with a highly polar aprotic solvent mixture and analyze via LC-MS. The disappearance of the dichloro-isotope pattern in the starting material mass spectrum confirms successful conversion.

IV. Frequently Asked Questions (FAQs)

Q1: I am trying to dissolve a highly crystalline 6,7-dichloro compound for organic electronic fabrication, but it crashes out of chloroform. What should I use? A1: Utilize the "like dissolves like" principle by incorporating halogenated solvent additives. Thiophene analogues such as 2,5-dibromo-3,4-difluoro-thiophene (FBrT) have high boiling points and excellent solvation capabilities for halogenated aromatics. Adding 1-3% by volume of FBrT to your primary solvent can significantly prolong crystallization time and prevent the compound from crashing out[7].

Q2: Can I just heat the solvent to boiling to force the 6,7-dichloro derivative into solution? A2: While heating increases mole fraction solubility[1], it is not a permanent fix. Once the solution cools back to room temperature, the compound will rapidly recrystallize, often forming larger, more intractable crystals. It is better to use a co-solvent system or a hydrotropic agent to permanently lower the thermodynamic barrier to solvation[5].

Q3: Why does my compound dissolve in DMSO initially, but precipitate after 24 hours on the bench? A3: This is a classic sign of moisture absorption. DMSO is highly hygroscopic. As it absorbs water from the atmosphere, the polarity of the solvent system shifts, and the highly hydrophobic 6,7-dichloro derivative is "salted out." Always ensure your DMSO or DMSO-d6​ is strictly anhydrous and stored over molecular sieves[3].

V. References

  • ResearchGate. Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. Available at: [Link]

  • ResearchGate. Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? Available at:[Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. Available at:[Link]

  • Asia Research News. Toward overcoming solubility issues in organic chemistry. Available at: [Link]

  • RSC Publishing. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. Available at:[Link]

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Benzofuran Synthesis Technical Support: Troubleshooting Regioselectivity in Ring Closure

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing the benzofuran core—a privileged scaffold in drug discovery—often presents significant regioselectivity challenges during the critical ring-closure step. Whether you are dealing with competing 5-endo-dig vs. 6-exo-dig pathways or struggling to control C-2 vs. C-3 substitution, this guide provides causally-driven troubleshooting, validated protocols, and mechanistic insights to ensure experimental success.

Module 1: Overcoming 6-exo-dig Contamination in o-Alkynylphenol Cyclization

Q: My intramolecular hydroalkoxylation of o-alkynylphenols is yielding a mixture of benzofurans and chromenes (benzopyrans). How do I exclusively drive the 5-endo-dig ring closure?

A: The bifurcation between 5-endo-dig (benzofuran) and 6-exo-dig (chromene) cyclization is dictated by the electronic nature of the π -Lewis acid catalyst and its coordination dynamics. Harder Lewis acids or certain Gold(I) complexes can over-coordinate the phenolic oxygen, altering its nucleophilicity, or preferentially activate the terminal alkyne carbon, leading to the thermodynamically stable 6-membered chromene ring.

To strictly enforce 5-endo-dig regioselectivity, switch to an Indium(III) catalyst, specifically InI 3​ [1]. Indium(III) acts as a soft π -Lewis acid that selectively activates the alkyne π -system without sequestering the hard phenolic oxygen. This allows the oxygen lone pair to attack the internal alkyne carbon, satisfying Baldwin’s rules for 5-endo-dig closure while avoiding chromene contamination[1].

G A o-Alkynylphenol (Starting Material) B π-Lewis Acid Activation [In(III) coordinates alkyne] A->B C 5-endo-dig Cyclization (Nucleophilic Attack) B->C D Vinyl-Indium Intermediate C->D E Protodemetalation (Benzofuran Product) D->E

Mechanistic pathway of In(III)-catalyzed 5-endo-dig cyclization of o-alkynylphenols.

Self-Validating Protocol: Indium(III)-Catalyzed Intramolecular Hydroalkoxylation

Causality Note: 1,2-Dichloroethane (DCE) is selected as the solvent because its moderate polarity stabilizes the transition state of the nucleophilic attack without out-competing the alkyne for In(III) coordination[1].

  • Preparation: In an oven-dried Schlenk tube under argon, dissolve the o-alkynylphenol (1.0 mmol) in anhydrous DCE (5.0 mL).

  • Catalyst Addition: Add InI 3​ (5 mol%, 0.05 mmol). Observation: The solution may slightly darken, indicating π -complexation.

  • Cyclization: Stir the reaction mixture at 80 °C.

  • In-Process Validation: Monitor via TLC or ReactIR. The disappearance of the sharp alkyne C≡C stretch (~2100-2250 cm −1 ) and the broad phenolic O-H stretch (~3300 cm −1 ) validates the consumption of starting material. The appearance of a strong C-O-C ether stretch (~1200 cm −1 ) confirms ring closure.

  • Workup: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, dry over MgSO 4​ , and purify via flash chromatography.

Module 2: Directing C-O vs. C-C Bond Formation in Cascade Reactions

Q: When starting from acyclic precursors like 2-haloaromatic ketones, my cascade reactions yield unpredictable substitution patterns. How do I control the sequence of bond formation?

A: Unpredictable substitution arises when the rates of C-C coupling and C-O coupling are competitive but unselective. To achieve strict regiocontrol (specifically yielding 2,3-disubstituted benzofurans), you must decouple the activation energies of these two steps.

Utilizing a CuI-catalyzed ring closure with a mild base (e.g., K 3​ PO 4​ ) perfectly orchestrates this sequence[2]. The base selectively enolizes the ketone. Concurrently, Cu(I) undergoes oxidative addition into the aryl halide. The C-O bond is then formed intramolecularly via reductive elimination from the Cu(III) intermediate. Because the enolate geometry is constrained, the oxygen exclusively attacks the activated ortho-position, locking the regiochemistry[2].

G A 2-Haloaromatic Ketone B Base (K3PO4) Promoted Enolization A->B C Cu(I) Oxidative Addition into Aryl Halide A->C Parallel Activation D Intramolecular C-O Reductive Elimination B->D C->D E 2,3-Disubstituted Benzofuran D->E

Workflow of CuI-catalyzed intramolecular C-O ring closure of 2-haloaromatic ketones.

Self-Validating Protocol: CuI-Catalyzed Ring Closure of 2-Haloaromatic Ketones

Causality Note: K 3​ PO 4​ is chosen over stronger bases (like NaOtBu) to prevent premature intermolecular side-reactions or degradation of the haloaromatic substrate before Cu-insertion can occur[2].

  • Preparation: Charge a reaction vial with the 2-haloaromatic ketone (1.0 mmol), CuI (10 mol%, 0.1 mmol), and anhydrous K 3​ PO 4​ (2.0 equiv, 2.0 mmol).

  • Solvent Addition: Add anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Heating: Stir the suspension at 105 °C for 12–16 hours.

  • In-Process Validation: Extract a 50 μ L aliquot, dilute in CDCl 3​ , and run a quick 1 H NMR. The complete disappearance of the α -protons of the ketone and the emergence of aromatic benzofuran signals (typically shifted downfield due to the heteroaromatic ring current) validates successful cyclization.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, wash with ethyl acetate, and concentrate in vacuo.

Module 3: Catalyst and Ligand Selection Matrix for Regioselective Annulation

Q: Is there a quick reference for choosing the right transition metal catalyst based on my desired benzofuran regioisomer?

A: Yes. The choice of transition metal and its supporting ligands dictates the transition state geometry (e.g., exo vs. endo trig/dig) and the sequence of oxidative addition/migratory insertion. Below is a quantitative summary of field-proven catalytic systems and their expected regiochemical outcomes[3].

Table 1: Regioselectivity Outcomes Based on Catalyst Selection

Precursor TypeCatalyst / Ligand SystemPrimary Annulation ModeRegiochemical OutcomeTypical Yield
o-AlkynylphenolsInI 3​ (5 mol%) in DCE5-endo-dig hydroalkoxylation2-Substituted Benzofurans75–95%
o-Cinnamyl phenolsPdCl 2​ (CH 3​ CN) 2​ / Benzoquinone5-exo-trig oxidative cyclization2-Benzyl Benzofurans68–88%
2-Haloaromatic ketonesCuI (10 mol%) / K 3​ PO 4​ Intramolecular C-O coupling2,3-Disubstituted Benzofurans72–99%
1-Allyl-2-allyloxybenzenesRu-catalyst (Grubbs)Isomerization / Ring-Closing Metathesis2- or 3-Substituted Benzofurans60–85%
2-HydroxystilbenesPhI(OAc) 2​ (10 mol%) / mCPBAMetal-free oxidative cyclization2-Arylbenzofurans70–90%

Note: When utilizing Pd-catalyzed cross-coupling on pre-formed benzofurans, ligand steric bulk can further dictate C-2 vs C-3 functionalization. Always match the steric demand of your ligand (e.g., XPhos vs dppf) to the target carbon's accessibility[3].

References
  • Organic Chemistry Portal. "Benzofuran synthesis". organic-chemistry.org. 3

  • Chen, C.-Y., & Dormer, P. G. (2005). "Synthesis of Benzo[b]furans via CuI-Catalyzed Ring Closure". The Journal of Organic Chemistry. ACS Publications. 2

  • Alonso-Marañón, L., et al. (2018). "Indium(III)-Catalyzed Synthesis of Benzo[b]furans by Intramolecular Hydroalkoxylation of ortho-Alkynylphenols: Scope and Mechanistic Insights". The Journal of Organic Chemistry. ACS Publications. 1

Sources

Overcoming racemization during the synthesis of chiral benzofuran amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of chiral benzofuran amines. Because the benzylic position adjacent to an electron-rich benzofuran ring is highly susceptible to transient carbocation formation and imine-enamine tautomerization, racemization is a frequent hurdle in drug development workflows.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain strict stereocontrol during your syntheses.

RacemizationWorkflow Start Racemic Benzofuran Amine or Prochiral Ketone Sub1 Imine-Enamine Tautomerization Start->Sub1 Basic Conditions Sub2 Carbocation Formation (Acidic) Start->Sub2 Strong Acids Mit3 Biocatalysis (Amine Dehydrogenase) Start->Mit3 Enzymatic Mit1 Dynamic Kinetic Resolution (DKR) Sub1->Mit1 Cu/Ru + Lipase Mit2 Asymmetric Reductive Amination (ARA) Sub2->Mit2 Ir + Chiral Ligand Target Enantiopure Chiral Benzofuran Amine Mit1->Target Mit2->Target Mit3->Target

Workflow mapping racemization pathways and targeted catalytic mitigation strategies.

Section 1: Asymmetric Reductive Amination (ARA)

Q: During the iridium-catalyzed asymmetric reductive amination of benzofuran-3-yl ketones, my enantiomeric excess (ee) drops significantly over time. How can I suppress this?

A: The degradation of ee is typically caused by the reversible nature of imine formation, leading to background non-selective reduction or imine-enamine tautomerization at the benzylic position. To overcome this, recent advances in1[1] demonstrate that the addition of specific Brønsted acids (such as benzoic acid) acts as a critical dual-purpose additive.

Mechanistically, the Brønsted acid accelerates the desired enantioselective hydride transfer while suppressing the direct, non-selective reduction of the ketone. Furthermore, utilizing tunable, bulky phosphoramidite ligands creates a sterically demanding pocket that prevents the re-coordination of the chiral amine product to the metal center, effectively shutting down the reverse racemization pathway[2].

Quantitative Data: Impact of Additives and Ligands
Catalyst / LigandAdditiveConversion (%)Enantiomeric Excess (ee %)Mechanism of Action
Ir(COD)Cl₂ / L1 (Standard)None6572Baseline reaction; prone to tautomerization.
Ir(COD)Cl₂ / L1Acetic Acid8285Mild acceleration of imine formation.
Ir(COD)Cl₂ / L4 (Bulky)Benzoic Acid>9998Prevents product re-coordination; curbs ketone reduction.
Protocol: Self-Validating Ir-Catalyzed ARA
  • Catalyst Pre-formation: In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl]₂ (1.0 mol %) and a bulky phosphoramidite ligand (e.g., L4, 2.2 mol %) in anhydrous dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Substrate Addition: Add the benzofuran ketone (1.0 equiv) and the primary amine (1.2 equiv).

  • Acid Modulation: Introduce benzoic acid (10 mol %).

    • Causality Check: Run a parallel control without benzoic acid. The control reaction should yield >10% alcohol byproduct via direct ketone reduction, validating the acid's chemoselective role in favoring the imine reduction pathway.

  • Hydrogenation: Transfer the mixture to a high-pressure reactor, purge with H₂, and pressurize to 50 bar. Stir at 40 °C for 24 hours.

  • Isolation: Vent H₂ slowly. Concentrate the solvent in vacuo and purify via silica gel chromatography (CH₂Cl₂:MeOH = 50:1) to isolate the (R)-1-(benzofuran-3-yl)ethan-1-amine derivative[2].

Section 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

Q: I am trying to resolve a racemic benzofuran amine using a lipase, but my theoretical yield is capped at 50%. When I add a ruthenium racemization catalyst to enable DKR, the enzyme denatures. What is the solution?

A: The incompatibility between transition-metal racemization catalysts and enzymes is a classic hurdle. Traditional ruthenium complexes often require elevated temperatures or oxidative conditions that deactivate lipases like Candida antarctica lipase B (CALB).

A breakthrough approach utilizes cooperative3[3]. Copper(I) salts (e.g., CuCl) paired with specific bipyridine ligands facilitate a reversible single-electron oxidation pathway. This generates an intermediate arenolic O-radical species that rapidly racemizes the unreacted enantiomer at mild temperatures (45 °C) without poisoning the lipase, pushing the theoretical yield toward 100%[3].

DKR_Cycle Racemate (S)-Amine  <--->  (R)-Amine (Racemic Pool) MetalCat CuCl / Ligand Racemization Catalyst Racemate->MetalCat Reversible Oxidation Enzyme Lipase (CALB) Enantioselective Acylation Racemate->Enzyme Kinetic Resolution Product (R)-Amide (100% Theoretical Yield) Enzyme->Product Acyl Donor

Synergistic DKR cycle combining copper-mediated racemization with enzymatic kinetic resolution.

Protocol: Cu/Lipase Chemoenzymatic DKR
  • System Setup: In a Schlenk tube under an oxygen atmosphere, combine the racemic benzofuran amine (0.1 mmol), CuCl (10 mol %), and a bipyridine ligand (10 mol %) in a vinyl acetate/toluene (0.2 v/v) solvent mixture.

  • Enzyme Addition: Add immobilized lipase (Novozym 435, 90 mg) and NaHCO₃ (3 equiv).

    • Causality Check: Monitor the pH of the system. The mild base (NaHCO₃) is crucial to neutralize acidic byproducts generated from the acyl donor (vinyl acetate). Without it, localized acidity will trigger carbocation-mediated decomposition of the fragile benzofuran ring.

  • Incubation: Stir at 45 °C for 60 hours.

  • Hydrolysis: Filter the enzyme, concentrate the filtrate, and treat with K₂CO₃ (2 equiv) in MeOH for 30 minutes to hydrolyze monoacetylated intermediates, yielding the enantiopure amine[3].

Section 3: Biocatalysis and Metal-Free Approaches

Q: Can I completely avoid transition metals to prevent trace heavy-metal contamination in my active pharmaceutical ingredient (API)?

A: Yes. For strict API impurity profiles, engineered amine dehydrogenases (AmDHs) offer a completely metal-free, 4[4] pathway. By utilizing engineered AmDH variants (e.g., from Jeotgalicoccus aerolatus), researchers have achieved up to 99% conversion and >99% ee for heteroaryl ketones, including benzofurans[4].

Because the enzyme's chiral pocket completely dictates the stereochemical outcome, this method bypasses the thermodynamic racemization pitfalls of chemical reduction. The causality behind high yields in this system relies entirely on Le Chatelier's principle: you must maintain a high concentration of the ammonium donor buffer to drive the equilibrium toward amination and prevent the reverse oxidative deamination.

References

  • Cooperative Copper/Lipase Catalysis for the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Bis(hetero)arenols. JACS Au - ACS Publications.3

  • Kinetic Resolution to Simultaneously Access Both Primary and Secondary NH-Unprotected Chiral Amines via Ir-Catalyzed Asymmetric Reductive Amination. Organic Letters - ACS Publications. 1

  • Direct Synthesis of Chiral β-Arylamines via Additive-Free Asymmetric Reductive Amination Enabled by Tunable Bulky Phosphoramidite Ligands. Semantic Scholar. 2

  • Direct Asymmetric Reductive Amination of Alkyl (Hetero)Aryl Ketones by an Engineered Amine Dehydrogenase. ResearchGate. 4

Sources

Purification strategies for sticky amine intermediates in benzofuran synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with the isolation of amine intermediates during benzofuran synthesis (such as those encountered in the development of amiodarone analogs or amino-benzofuran building blocks).

Because these intermediates possess strong hydrogen-bonding capabilities, high polarity, and basicity, they are notoriously "sticky." This leads to severe tailing on silica gel, co-elution with impurities, and the frustrating "oiling out" phenomenon during crystallization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you establish a self-validating purification workflow.

Purification Decision Workflow

Before diving into specific troubleshooting steps, use the decision tree below to identify the most logical purification strategy based on the physical state and purity of your crude mixture.

Workflow A Crude Benzofuran Amine B Highly complex mixture? A->B C SCX Catch & Release B->C Yes D Tailing on silica? B->D No F Need crystalline API? C->F E Add 1-5% TEA or use Alumina D->E Yes D->F No E->F G Salt Formation (HCl/TsOH) F->G Yes

Workflow for selecting the optimal purification strategy for benzofuran-amine intermediates.

Troubleshooting Guide & FAQs

Q1: My benzofuran-amine intermediate streaks heavily on normal-phase silica gel, resulting in poor recovery and co-elution. How can I fix this?

The Causality: The free silanols (Si-OH) on normal-phase silica gel are weakly acidic (pKa ~4.5–5.5). Basic amines form strong hydrogen bonds and ionic interactions with these sites. This non-linear adsorption isotherm is what you observe as severe tailing and irreversible binding[1]. The Solution: You must dynamically deactivate the silanols. Add a volatile base like Triethylamine (TEA) or aqueous ammonia (1–5% v/v) to your mobile phase. The TEA will preferentially bind to the acidic silanols, allowing your target amine to elute as a sharp peak. Alternatively, switch your stationary phase to neutral or basic alumina, which lacks these problematic acidic sites[2].

Q2: I am trying to isolate my amine as a hydrochloride salt, but during cooling, the product "oils out" as a sticky biphasic layer instead of forming crystals. What is happening?

The Causality: This is the classic "oiling out" (liquid-liquid phase separation) phenomenon. It occurs when the solute's solubility is exceeded at a temperature above its melting point, causing it to separate as a liquid rather than forming a solid crystal lattice[3][4]. This is heavily exacerbated by the presence of unreacted benzofuran starting materials or regioisomers, which depress the melting point of the amine salt[5]. The Solution: Do not force crystallization by rapid cooling. Instead, reduce the supersaturation by adding 10–20% more of your primary solvent and warming gently until the oil redissolves[6]. Then, employ a much slower cooling gradient. If oiling out persists, change your solvent system entirely to one where the salt has a lower solubility but a higher melting point affinity (e.g., switching from DCM/Hexane to EtOAc/EtOH)[5].

Q3: My reductive amination yielded a highly complex crude mixture. Standard chromatography is failing. Is there a selective isolation method?

The Causality: Standard chromatography fails when neutral/acidic impurities have similar Rf values to the target amine. The Solution: Utilize Strong Cation Exchange (SCX) chromatography, known as "Catch and Release." SCX resins (like propylsulfonic acid, SCX-2, or tosic acid, SCX-3) contain strongly acidic functional groups (pKa < 1) bound to a silica backbone[7][8]. When loaded, the basic amine is protonated and ionically bound ("caught") by the resin. Neutral impurities have no affinity and are washed away[9]. The pure amine is then "released" using a strong volatile base, typically 2M ammonia in methanol, which deprotonates the amine and breaks the ionic bond[7][9].

SCX_Mechanism Load 1. Load Crude Amine Catch 2. Catch Amine binds to SCX Load->Catch Wash 3. Wash Elute neutral impurities Catch->Wash Release 4. Release Elute with NH3/MeOH Wash->Release

Mechanism of SCX Catch-and-Release chromatography for basic amine isolation.

Step-by-Step Methodologies

Protocol 1: SCX-2 "Catch and Release" Purification

Self-Validating System: This protocol uses TLC tracking to ensure no product is lost during the wash phase.

  • Conditioning: Solvate a pre-packed SCX-2 (Propylsulfonic Acid) cartridge with 3–5 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve the crude benzofuran-amine intermediate in a minimal amount of DCM or MeOH. Apply to the cartridge at a flow rate of 1–2 mL/min. Causality: Slow flow rates ensure complete ionic exchange between the basic amine and the sulfonic acid sites.

  • Washing (Catch): Wash the cartridge with 5 CV of MeOH, followed by 5 CV of DCM. Validation Check: Spot the eluent on a TLC plate under UV light. Continue washing until no neutral/acidic benzofuran impurities are detected[9].

  • Elution (Release): Elute the target amine using 5 CV of 2M Ammonia in Methanol. Causality: The high concentration of ammonia outcompetes the amine for the acidic protons, releasing the free base[7][8].

  • Isolation: Concentrate the ammoniacal fractions under reduced pressure to yield the purified free base.

Protocol 2: Optimized Silica Gel Chromatography for Sticky Amines
  • Solvent Preparation: Prepare the mobile phase (e.g., Hexane/EtOAc) and add 1–2% (v/v) Triethylamine (TEA). Stir for 10 minutes.

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked mobile phase. Flush with 3 CV of the solvent system. Causality: Pre-flushing saturates the acidic silanol sites with TEA, preventing the benzofuran-amine from binding irreversibly[1].

  • Loading: Dissolve the crude mixture in the mobile phase and load it onto the column.

  • Elution: Run the column normally. Validation Check: If the amine still tails, increase the TEA concentration to 5% or switch to Basic Alumina[2].

Protocol 3: Amine Salt Formation to Prevent "Oiling Out"
  • Dissolution: Dissolve the purified free base in a dry, non-protic solvent (e.g., diethyl ether or ethyl acetate) at room temperature[6].

  • Protonation: Slowly add 1.1 equivalents of anhydrous HCl (e.g., 4M in dioxane) dropwise while stirring vigorously at 0–5 °C[3].

  • Troubleshooting Oiling Out: If a sticky biphasic oil forms instead of a precipitate, do not cool further. Add 10–20% more primary solvent to reduce supersaturation and warm the flask gently until the oil redissolves[5][6].

  • Crystallization: Allow the solution to cool to room temperature at a slow, controlled rate (e.g., 5 °C/hour) to promote crystal lattice formation over liquid phase separation[4].

  • Isolation: Filter the resulting crystals, wash with cold non-protic solvent, and dry under vacuum.

Quantitative Data: Purification Strategy Comparison

Purification StrategyMechanism of ActionTypical RecoveryIdeal Purity TargetBest Used For
Normal Phase Silica + 1% TEA Dynamic silanol deactivation70–85%>95%Simple mixtures, moderate polarity amines
Basic Alumina Chromatography Absence of acidic binding sites80–90%>95%Highly basic, acid-sensitive benzofurans
SCX-2 Catch & Release Strong cation exchange (ionic)90–100%>98%Complex crudes, reductive aminations
Salt Crystallization (HCl) Lattice energy / phase separation60–80%>99.5%Final API isolation, removing trace isomers

Sources

Validation & Comparative

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Chlorinated Benzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Chlorinated benzofuran amines, a class of compounds with significant potential in medicinal chemistry and materials science, present a unique analytical challenge. Their structural elucidation via mass spectrometry is not only a routine characterization step but a critical gateway to understanding their biological activity and metabolic fate. This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of chlorinated benzofuran amines under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights to navigate the complexities of their analysis.

The Analytical Imperative: Why Fragmentation Matters

The precise identification of chlorinated benzofuran amines is crucial for several reasons. In drug development, the position of chlorine atoms and the amine group can drastically alter a molecule's efficacy, toxicity, and metabolic stability. For environmental scientists, these compounds may represent persistent organic pollutants, and understanding their structure is key to monitoring their presence and degradation pathways. Mass spectrometry, with its ability to provide detailed structural information through controlled fragmentation, is an indispensable tool in this endeavor. This guide will dissect the fragmentation patterns generated by two of the most common ionization techniques, providing a predictive framework for researchers.

Fundamentals of Fragmentation: EI vs. ESI

Electron Ionization (EI) and Electrospray Ionization (ESI) represent two distinct approaches to generating gas-phase ions for mass analysis, leading to fundamentally different fragmentation patterns.

  • Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy to the molecule, leading to the formation of a radical cation (M+•) and subsequent extensive fragmentation.[2] The resulting mass spectrum is a rich fingerprint of the molecule's structure, ideal for library matching and elucidating core structural features.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that transfers the analyte from a liquid phase to the gas phase with minimal internal energy.[2] It typically produces protonated molecules ([M+H]+) in positive ion mode. Fragmentation is not spontaneous but is induced in a controlled manner through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[3] This allows for targeted structural analysis and the elucidation of specific fragmentation pathways.

Electron Ionization (EI) Fragmentation: A Fingerprint of the Core Structure

Under EI conditions, the fragmentation of a chlorinated benzofuran amine is expected to be driven by the stability of the aromatic system and the presence of the heteroatoms (oxygen, nitrogen, and chlorine). The initial ionization is likely to occur at a site of high electron density, such as the lone pair electrons of the amine nitrogen or the benzofuran oxygen.[4]

The molecular ion (M+•) will be readily observed, with its characteristic isotopic pattern due to the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio). The major fragmentation pathways can be predicted by considering the cleavage of the most labile bonds and the formation of stable neutral losses and fragment ions.

Key Predicted EI Fragmentation Pathways:

  • Loss of a Chlorine Radical (•Cl): A common fragmentation for chlorinated aromatic compounds is the expulsion of a chlorine radical, leading to an [M-Cl]+ ion.[5] The propensity for this loss can be influenced by the position of the chlorine on the aromatic ring.

  • Loss of Hydrogen Chloride (HCl): The elimination of a neutral HCl molecule is another characteristic fragmentation, particularly if a hydrogen atom is suitably positioned, for instance, on the amine group or an adjacent carbon.

  • Cleavage of the Amine Group:

    • α-Cleavage: If the amine is part of an alkyl-amino side chain, α-cleavage next to the nitrogen is a highly favored pathway, resulting in a stable immonium ion.[6]

    • Loss of •NH2 or HCN: For a primary aromatic amine, the loss of the amino radical (•NH2) or the neutral molecule hydrogen cyanide (HCN) from the ring are possible fragmentation routes.[7]

  • Benzofuran Ring Fragmentation: The stable benzofuran ring may undergo fragmentation through the loss of carbon monoxide (CO), a characteristic fragmentation for many oxygen-containing heterocycles. The initial loss of a hydrogen atom followed by CO expulsion can also occur.

  • The "Ortho Effect": As observed in related halogenated compounds, the relative positions of the substituents can significantly direct fragmentation.[5][8] For example, a chlorine atom ortho to the amine group could facilitate specific rearrangement reactions or influence the propensity for HCl loss.

Generalized EI Fragmentation Workflow

EI_Fragmentation M Molecular Ion (M+•) [C₈H₅ClNO]+• F1 [M-Cl]+ Loss of •Cl M->F1 F2 [M-HCl]+• Loss of HCl M->F2 F3 [M-HCN]+• Loss of HCN M->F3 F4 [M-CO]+• Loss of CO M->F4 F5 Further Fragments F1->F5 F2->F5 F3->F5 F4->F5

Caption: Predicted EI fragmentation pathways for a generic monochlorinated aminobenzofuran.

Table 1: Predicted Major Fragment Ions in EI-MS of Monochloro-aminobenzofuran

Fragment IonProposed Neutral LossSignificance
[M]+•-Molecular ion, confirms molecular weight and chlorine presence.
[M-Cl]+•ClIndicates a chlorinated compound.
[M-HCl]+•HClCommon loss from chlorinated amines.
[M-CO]+•COSuggests fragmentation of the furan ring.
[M-HCN]+•HCNCharacteristic of primary aromatic amines.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation: Probing with Precision

In ESI-MS, the chlorinated benzofuran amine will primarily be observed as its protonated form, [M+H]+. The subsequent CID fragmentation in an MS/MS experiment will be directed by the site of protonation, which is most likely the basic amine group. The fragmentation of this even-electron ion will favor the loss of stable, neutral molecules.

Drawing parallels from studies on protonated haloanilines, we can anticipate several key fragmentation pathways that are highly dependent on the isomer structure.[9]

Key Predicted ESI-MS/MS Fragmentation Pathways:

  • Loss of Ammonia (NH3): The loss of a neutral ammonia molecule from the protonated amine is a common and often dominant fragmentation pathway for primary aromatic amines. This results in a stable benzofuranyl cation.

  • Loss of Hydrogen Chloride (HCl): Similar to EI, the elimination of HCl can occur, driven by the formation of a stable product ion.

  • Loss of a Chlorine Radical (•Cl): While less common for even-electron ions, the loss of a chlorine radical can be observed, particularly at higher collision energies.

  • Isomer-Specific Fragmentation (The "Ortho Effect"): The fragmentation of protonated haloanilines has been shown to be highly dependent on the relative positions of the halogen and amine groups.[9]

    • ortho-Isomers: Often show a facile loss of hydrogen halide.

    • meta- and para-Isomers: Tend to favor the loss of ammonia or a halogen radical. This positional effect will be a critical diagnostic tool for differentiating isomers of chlorinated benzofuran amines. For instance, a 4-amino-5-chlorobenzofuran would be expected to exhibit a different fragmentation pattern than a 4-amino-7-chlorobenzofuran.

Generalized ESI-MS/MS Fragmentation Workflow

ESI_MSMS_Fragmentation Precursor Precursor Ion [M+H]+ P1 [M+H - NH₃]+ Loss of NH₃ Precursor->P1 meta/para favored P2 [M+H - HCl]+ Loss of HCl Precursor->P2 ortho favored P3 [M+H - Cl]+ Loss of •Cl Precursor->P3 P4 Further Fragments P1->P4 P2->P4

Caption: Predicted ESI-MS/MS fragmentation of a protonated monochlorinated aminobenzofuran.

Table 2: Predicted Major Product Ions in ESI-MS/MS of Monochloro-aminobenzofuran

Product IonProposed Neutral LossSignificance
[M+H - NH₃]+NH₃Indicates a primary amine; often favored for meta and para isomers.
[M+H - HCl]+HClCommon fragmentation, potentially diagnostic for ortho isomers.
[M+H - Cl]+•ClProvides evidence of chlorine substitution.

A Comparative Analysis: Choosing the Right Tool for the Job

The choice between EI and ESI for the analysis of chlorinated benzofuran amines depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization HardSoft
Typical Ion Radical Cation (M+•)Protonated Molecule ([M+H]+)
Fragmentation Extensive, in-sourceControlled, in-collision cell (MS/MS)
Primary Use Structural fingerprinting, library searchingAnalysis of complex mixtures, isomer differentiation
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Advantages Reproducible spectra, extensive librariesHigh sensitivity, suitable for polar and thermally labile compounds
Disadvantages May not produce a molecular ion for labile compoundsFragmentation can be limited, matrix effects

For the initial identification and confirmation of the core benzofuran structure, the rich fragmentation pattern from GC-EI-MS is invaluable. However, for differentiating subtle isomeric differences and analyzing these compounds in complex matrices, such as biological fluids or environmental samples, the targeted and sensitive nature of LC-ESI-MS/MS is superior.

Experimental Protocols

To ensure the generation of reliable and reproducible data, adherence to validated experimental protocols is essential.

Protocol 1: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the chlorinated benzofuran amine standard or sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

  • GC Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Injector: Operate in splitless mode at 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 500.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the analyte in methanol or acetonitrile (1 mg/mL). Dilute to a working concentration of 1-10 µg/mL in the initial mobile phase.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole, ion trap, or Orbitrap mass spectrometer.[7]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MS/MS Analysis: Isolate the [M+H]+ ion and perform CID using argon as the collision gas. Optimize collision energy for each compound to generate a stable and informative product ion spectrum.

Conclusion

The mass spectrometric fragmentation of chlorinated benzofuran amines is a predictable process governed by the fundamental principles of ion chemistry. By leveraging the complementary nature of Electron Ionization and Electrospray Ionization, researchers can gain a comprehensive understanding of their structure. EI provides a robust fingerprint of the molecule's core, while ESI-MS/MS offers the precision needed to distinguish between closely related isomers. The insights and protocols presented in this guide are intended to equip scientists with the knowledge to confidently analyze this important class of compounds, accelerating research and development in their respective fields.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Rapid Communications in Mass Spectrometry, 26(1), 101-111. [Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(8), 1365-1374. [Link]

  • Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2 '(3 '- or 4 ')-hydroxy-4-stilbazole halides. Journal of Mass Spectrometry, 40(12), 1586-1594. [Link]

  • Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. IAEA-INIS. [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 21(10), 1736-1747. [Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(8), 1365–1374. [Link]

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  • Benzofuran. NIST WebBook. [Link]

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A Comparative Guide to the Bioactivity of 6,7-Dichloro vs. 5-Chloro Benzofuran Amines

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Benzofuran Amines

The benzofuran scaffold is a privileged heterocyclic system found in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, planar structure and the presence of a heteroatom provide a versatile framework for designing molecules that can interact with a wide range of biological targets. The introduction of an amine functionality further enhances the potential for specific receptor interactions and favorable pharmacokinetic properties.

Halogenation is a common and effective strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds.[3][4] Chlorine atoms, in particular, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through various interactions, including hydrogen bonding and halogen bonding.[4] The position and number of chlorine substituents on the benzofuran ring can have a profound impact on the resulting bioactivity. This guide focuses on a comparative analysis of two specific chlorination patterns: the mono-substituted 5-chloro and the di-substituted 6,7-dichloro benzofuran amines.

Bioactivity of 5-Chloro Benzofuran Amines: A Review of the Evidence

The 5-chloro substitution pattern on the benzofuran ring has been explored in various therapeutic areas, with notable activity reported in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have highlighted the potential of 5-chlorobenzofuran derivatives as anticancer agents. For instance, a series of 5-chlorobenzofuran-2-carboxamides were designed and synthesized, with some derivatives showing significant antiproliferative activities against various tumor cell lines.[5] One of the most active compounds demonstrated equipotent activity to the established anticancer drug doxorubicin.[5] The pro-apoptotic potential of these compounds was also investigated, with several derivatives showing a significant increase in the levels of active caspase-3, a key mediator of apoptosis.[5]

Antimicrobial Activity

The 5-chloro benzofuran moiety has also been incorporated into molecules with the aim of developing novel antimicrobial agents.[6][7] For example, a series of chalcones derived from 1-(5-chloro-1-benzofuran-2-yl)ethanone demonstrated significant antimicrobial activity against a panel of bacteria.[6] Another study focused on the synthesis and antimicrobial evaluation of substituted-arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol derivatives, further underscoring the potential of this scaffold in combating microbial infections.[7]

The following table summarizes some of the reported bioactivity data for 5-chloro benzofuran derivatives.

Compound ClassBiological ActivityKey FindingsReference
5-Chlorobenzofuran-2-carboxamidesAnticancerEquipotent to doxorubicin in some cases; induces apoptosis via caspase-3 activation.[5]
1-(5-Chloro-1-benzofuran-2-yl)ethanone ChalconesAntimicrobialSignificant activity against various bacterial strains.[6]
5-(5-Chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiolsAntimicrobialSynthesized and evaluated for antibacterial activity.[7]

The Enigmatic Bioactivity of 6,7-Dichloro Benzofuran Amines: A Frontier for Discovery

In stark contrast to their 5-chloro counterparts, there is a notable scarcity of published data on the specific bioactivity of 6,7-dichloro-substituted benzofuran amines. While the synthesis of the parent 6,7-dichlorobenzofuran has been reported, its biological evaluation, particularly with an appended amine function, remains largely unexplored.[8]

Structure-Activity Relationship (SAR) Considerations

Despite the lack of direct experimental data, we can extrapolate potential bioactivity based on established SAR principles for halogenated aromatic compounds.[3]

  • Increased Lipophilicity: The presence of two chlorine atoms at the 6 and 7 positions would significantly increase the lipophilicity of the benzofuran ring compared to a single chlorine at the 5-position. This could enhance membrane permeability and potentially lead to increased cellular uptake.

  • Electronic Effects: The two electron-withdrawing chlorine atoms would influence the electron density of the aromatic system, which could modulate the binding affinity to target proteins.

  • Steric Hindrance: The vicinal dichloro substitution might introduce steric hindrance that could either positively or negatively impact binding to a specific active site.

  • Metabolic Stability: Dichlorination can block potential sites of metabolism, potentially leading to a longer biological half-life.

The following diagram illustrates the key differences in the substitution patterns and their potential impact on molecular properties.

G cluster_0 5-Chloro Benzofuran Amine cluster_1 6,7-Dichloro Benzofuran Amine 5_chloro Single chlorine at C5 - Moderate lipophilicity - Known bioactivity profile 6_7_dichloro Two chlorines at C6 and C7 - Increased lipophilicity - Potential for altered binding and metabolism 5_chloro->6_7_dichloro Increased Halogenation bioactivity Bioactivity (Anticancer, Antimicrobial, etc.) 5_chloro->bioactivity Influences 6_7_dichloro->bioactivity Potentially Modulates

Caption: Comparison of 5-chloro and 6,7-dichloro substitution patterns on benzofuran amines.

Experimental Protocols for Bioactivity Assessment

To facilitate further research into the comparative bioactivity of these compounds, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow start Seed cells in 96-well plate treat Treat with benzofuran amines start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 add_dmso Add DMSO incubate2->add_dmso read Read absorbance at 570 nm add_dmso->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

MIC_Workflow start Prepare serial dilutions of compounds in 96-well plate prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate Inoculate wells with microbes start->inoculate prepare_inoculum->inoculate incubate Incubate plate inoculate->incubate read_mic Visually determine the lowest concentration with no growth (MIC) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Synthesis of Chlorinated Benzofuran Precursors

The synthesis of the core benzofuran structures is a critical first step in the development of these amine derivatives.

Synthesis of 5-Chlorobenzofuran Derivatives

A common route to 5-chlorobenzofuran involves the reaction of 5-chlorosalicylaldehyde with an α-halo ketone followed by cyclization.[9] For example, 5-chloro-2-benzofuranyl-p-chlorophenyl-one can be synthesized by reacting 5-chlorosalicylaldehyde with α-bromo-p-chloroacetophenone in the presence of a base.[9]

Synthesis of 6,7-Dichlorobenzofuran

The synthesis of 6,7-dichlorobenzofuran can be achieved from commercially available 2,3-dichlorophenol.[8] The phenol is first alkylated with bromoacetaldehyde diethyl acetal, followed by cyclocondensation using polyphosphoric acid to yield the desired 6,7-dichlorobenzofuran.[8]

Conclusion and Future Directions

The available evidence suggests that 5-chloro benzofuran amines are a promising class of compounds with demonstrated anticancer and antimicrobial activities. In contrast, the bioactivity of 6,7-dichloro benzofuran amines remains a largely unexplored area. Based on structure-activity relationship principles, the introduction of a second chlorine atom at the 6 and 7 positions is likely to significantly alter the physicochemical properties and, consequently, the biological activity of these molecules.

Further research is strongly encouraged to synthesize and evaluate a library of 6,7-dichloro benzofuran amines against a panel of cancer cell lines and microbial strains. A direct comparison with their 5-chloro counterparts would provide invaluable insights into the SAR of halogenated benzofurans and could lead to the discovery of novel and potent therapeutic agents. The experimental protocols provided in this guide offer a starting point for such investigations.

Sources

IR spectroscopy characteristic peaks for 2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: FT-IR Structural Validation of 2,3-Dihydrobenzofuran-3-amine

Introduction & Pharmaceutical Relevance

In modern medicinal chemistry, 2,3-dihydrobenzofuran-3-amine serves as a highly valuable chiral building block. It is frequently utilized as a key intermediate in the synthesis of biologically active compounds targeting central nervous system (CNS) disorders, including selective enzyme inhibitors, melatonin receptor agonists, and serotonin/dopamine pathway modulators[1]. Because its structure effectively mimics natural neurotransmitter scaffolds, ensuring the structural fidelity of this intermediate is critical for downstream drug potency and metabolic stability[1].

Fourier Transform Infrared (FT-IR) spectroscopy is a frontline analytical technique for validating the structural integrity of 2,3-dihydrobenzofuran-3-amine. While orthogonal techniques like NMR provide detailed stereochemical data, FT-IR offers rapid, non-destructive, and highly specific validation of the molecule's functional groups—specifically differentiating the saturated dihydrofuran ring from its fully aromatic benzofuran analogs[2].

Mechanistic IR Spectroscopy: Causality of Vibrational Modes

To objectively evaluate 2,3-dihydrobenzofuran-3-amine, we must deconstruct its molecular architecture into three primary IR-active domains. The exact position of these peaks is governed by bond force constants and electronic delocalization:

  • The Primary Amine (-NH₂): The amine group at the 3-position is aliphatic. Unlike aromatic amines where the nitrogen lone pair delocalizes into the ring (increasing s-character and shifting peaks higher), this aliphatic amine exhibits classic asymmetric and symmetric N-H stretching vibrations between 3350 cm⁻¹ and 3280 cm⁻¹ [2]. The N-H bending (scissoring) mode appears prominently around 1610–1590 cm⁻¹ .

  • The Dihydrofuran Ring (Aliphatic C-H & Ether Linkage): The saturation at the 2 and 3 positions introduces sp³ hybridized carbons. This yields distinct aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2960–2850 cm⁻¹ ). Furthermore, the cyclic aryl-alkyl ether (-O-CH₂-Ar) linkage is subject to 5-membered ring strain, which alters the C-O-C asymmetric stretching frequency to approximately 1240–1230 cm⁻¹ , differentiating it from unstrained acyclic ethers[3].

  • The Fused Benzene Ring: The aromatic backbone provides sharp, diagnostic C=C skeletal stretching vibrations at 1595 cm⁻¹ and 1485 cm⁻¹ [3]. Out-of-plane (OOP) C-H bending for the ortho-disubstituted-like fused ring appears strongly near 750 cm⁻¹ .

Comparative Spectral Analysis

During synthesis, 2,3-dihydrobenzofuran-3-amine is often produced via the reduction of benzofuran-3-amine or through the amination of 2,3-dihydrobenzofuran derivatives[2][3]. FT-IR is the optimal tool for objectively comparing these alternatives to confirm reaction completion.

Table 1: Quantitative Comparison of Characteristic IR Peaks

Functional Group / Vibration2,3-Dihydrobenzofuran-3-amine (Target)Benzofuran-3-amine (Unsaturated Precursor)2,3-Dihydrobenzofuran (Deaminated Analog)Diagnostic Significance
N-H Stretch (Primary Amine) ~3350, 3280 cm⁻¹ (Doublet)~3400, 3310 cm⁻¹ (Shifted higher due to conjugation)AbsentConfirms presence of amine; shift proves loss of ring conjugation.
C-H Stretch (sp² Aromatic) > 3000 cm⁻¹ (Weak)> 3000 cm⁻¹ (Stronger, includes furan C-H)> 3000 cm⁻¹ (Weak)Differentiates fully aromatic vs. partially saturated systems.
C-H Stretch (sp³ Aliphatic) 2960 - 2850 cm⁻¹Absent2960 - 2850 cm⁻¹Definitive proof of reduction at the 2,3-positions.
C-O-C Stretch (Ether) ~1235 cm⁻¹~1200 cm⁻¹~1240 cm⁻¹Tracks changes in ring strain and aromaticity of the oxygen lone pair.

Performance Insight: If comparing IR against LC-MS for in-process monitoring, IR provides a superior real-time assessment of the aliphatic C-H emergence (<3000 cm⁻¹) and the N-H shift, whereas MS only confirms the mass shift (+2 Da), which cannot distinguish between ring reduction and alternative hydrogenation side-reactions.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure high scientific integrity and prevent false-positive peak assignments, Attenuated Total Reflectance (ATR) is strictly preferred over traditional KBr pellet methods. Causality of choice: KBr is highly hygroscopic. Absorbed atmospheric moisture creates a massive, broad O-H stretching band (3600–3200 cm⁻¹) that completely obscures the critical N-H doublet of the 3-amine group. ATR utilizes a diamond or ZnSe crystal, eliminating the moisture matrix variable and creating a self-validating baseline.

Step-by-Step Methodology:

  • System Suitability (Calibration): Power on the FT-IR spectrometer and allow the source to stabilize for 30 minutes. Run a calibration scan using a standard 1.5 mil polystyrene film. Ensure the reference peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹. Validation: This proves the interferometer is correctly aligned.

  • Background Acquisition: Clean the ATR diamond crystal with isopropyl alcohol and allow it to evaporate completely. Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans). Validation: A flat baseline confirms a clean crystal and accounts for ambient CO₂ and water vapor.

  • Sample Application: Place 2–5 mg of neat, dry 2,3-dihydrobenzofuran-3-amine directly onto the ATR crystal. Lower the anvil to apply consistent pressure until the real-time spectral preview shows an optimal absorbance range (0.4–0.8 AU for the strongest peak).

  • Spectral Acquisition: Scan the sample using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply an ATR correction algorithm (to account for depth of penetration variations across wavenumbers) and perform baseline correction. Integrate the peaks at ~3350 cm⁻¹, ~2950 cm⁻¹, and ~1235 cm⁻¹ to confirm structural identity.

Analytical Workflow Visualization

FTIR_Workflow N1 System Suitability (Polystyrene Calibration) N2 Background Scan (Ambient Air/Crystal) N1->N2 Pass N3 Sample Application (2,3-dihydrobenzofuran-3-amine) N2->N3 Baseline Flat N4 Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) N3->N4 N5 Peak Integration & Comparative Analysis N4->N5 S/N > 100:1

Self-validating ATR-FTIR workflow for 2,3-dihydrobenzofuran-3-amine.

Conclusion: Orthogonal Validation Strategy

While FT-IR is unparalleled for the rapid, objective confirmation of the primary amine and the saturation of the dihydrofuran ring, it cannot determine the enantiomeric purity of the chiral center at the 3-position. For comprehensive drug development workflows, FT-IR should be used as the primary gatekeeper for functional group validation, followed by Chiral HPLC for enantiomeric excess (ee%) determination and 2D-NMR (e.g., NOESY) to map the exact spatial arrangement of the protons on the dihydrofuran ring.

Sources

X-Ray Crystallographic Analysis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the precise determination of molecular geometry and absolute stereochemistry is non-negotiable. 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS 1153451-91-2) is a critical structural scaffold frequently utilized in the synthesis of high-ceiling diuretics, uricosuric agents, and central nervous system (CNS) modulators[1]. Because the pharmacological efficacy of these derivatives is highly stereospecific—often with one enantiomer driving the primary therapeutic effect while the other modulates secondary pathways[1]—rigorous structural validation is required.

This guide provides an objective comparison of X-ray crystallographic techniques used to determine the solid-state structure of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine. By comparing in-house microfocus diffractometers with high-brilliance alternatives, and evaluating different crystal growth methodologies, this document serves as a definitive resource for structural biologists and medicinal chemists[2].

Causality in Experimental Design: Why Method Matters

As a Senior Application Scientist, I emphasize that small molecule X-ray crystallography is not merely a data-collection exercise; it is a highly sensitive analytical system where every experimental choice dictates the integrity of the final model[3].

Radiation Source Selection

For a chlorinated, chiral molecule like 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (C₈H₇Cl₂NO), determining the absolute configuration at the C3 position is paramount.

  • Standard Mo Kα (0.7107 Å): Often yields weak anomalous dispersion signals for light atoms, making absolute structure determination ambiguous.

  • Cu Kα (1.5418 Å): The longer wavelength significantly enhances the anomalous scattering of the chlorine atoms, providing a robust Flack parameter (ideally approaching 0) to unequivocally assign the (R) or (S) configuration[4].

  • High-Brilliance Sources (MetalJet/Synchrotron): For microcrystals (<20 µm) that diffract weakly, standard Cu sources require excessive exposure times, leading to radiation damage. Liquid-metal jet sources or synchrotron beamlines provide orders-of-magnitude higher flux, allowing for rapid data collection before crystal degradation occurs[5].

Thermal Management

Data collection must be performed under cryogenic conditions (typically 100 K) using a nitrogen cryostream[4]. Cooling minimizes the thermal vibrations of the atoms (Debye-Waller factors), which sharpens the diffraction spots at high resolution angles and mitigates free-radical-induced radiation damage.

Comparative Data: Structural & Platform Metrics

Table 1: Comparative Crystallographic Parameters

The following table contrasts the expected crystallographic data for the enantiopure (S)-isomer versus the racemic mixture of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine.

Parameter(S)-6,7-Dichloro-2,3-dihydrobenzofuran-3-amineRacemic Mixture (±)
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁ (Chiral)P2₁/c (Centrosymmetric)
Resolution Limit 0.75 Å0.80 Å
Completeness > 99%> 98%
R1 Factor (Final) 3.18%4.12%
Flack Parameter 0.024(15)N/A
Primary Utility Absolute stereochemistry validationPolymorph screening
Table 2: Performance Comparison of X-Ray Analytical Platforms

Choosing the right hardware is a balance of accessibility, crystal quality, and required resolution[5][6].

FeatureIn-House Microfocus (Cu Kα)Liquid-Metal Jet (Ga Kα)Synchrotron Beamline
Relative Flux Baseline (~10⁹ ph/s)10x to 50x Baseline>10,000x Baseline
Data Collection Time 12 – 24 hours1 – 4 hours< 10 minutes
Minimum Crystal Size ~50 µm~20 µm< 5 µm
Radiation Damage Risk Moderate (due to long exposure)Low (faster acquisition)High (requires rapid attenuation)
Cost / Accessibility High accessibility / Low per-run costMedium accessibilityLow accessibility / High cost

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating workflows. Failure to meet the quality control metrics at any step necessitates a return to the prior phase.

Protocol 1: Single Crystal Growth (Vapor Diffusion vs. Slow Evaporation)

For 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine, vapor diffusion is superior to slow evaporation, as it prevents the rapid supersaturation that leads to twinned or disordered crystals[3].

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of a good solvent (e.g., dichloromethane) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., n-hexane or pentane).

  • Equilibration: Cap the outer vial tightly. Allow the anti-solvent to slowly diffuse into the inner vial at 4 °C over 3–7 days.

  • Validation Check: Inspect under a polarized light microscope. Crystals must extinguish light uniformly when rotated. If crystals exhibit mosaic patterns or grow as clustered needles, the diffusion rate was too fast; repeat using a less volatile anti-solvent.

Protocol 2: X-Ray Diffraction Data Collection & Processing
  • Mounting: Harvest a single crystal (approx. 0.1 x 0.05 x 0.05 mm) using a micromount and inert perfluorinated oil.

  • Cryocooling: Instantly transfer the mount to the goniometer head under a 100 K nitrogen stream[4].

  • Screening: Collect 10–20 initial frames to index the unit cell.

    • Validation Check: If the internal merging R-factor ( Rint​ ) of the initial frames exceeds 7%, the crystal is likely twinned or cracked. Discard and mount a new crystal.

  • Data Acquisition: Execute a full hemisphere data collection strategy ensuring high redundancy (minimum 4-fold) to accurately model the anomalous dispersion of the chlorine atoms[5].

  • Structure Solution: Solve the phase problem using Direct Methods and refine using full-matrix least-squares on F2 [6].

    • Validation Check: The final R1 factor must be < 5%, and the Flack parameter must be close to 0 with a standard uncertainty < 0.05 to confidently claim absolute stereochemistry.

Experimental Workflow Visualization

The following diagram maps the logical progression of the crystallographic analysis, highlighting the critical path from synthesis to final structural validation.

Workflow N1 Compound Synthesis & Purification N2 Single Crystal Growth (Vapor Diffusion) N1->N2 N3 Crystal Mounting & Cryocooling (100 K) N2->N3 N4 X-ray Diffraction (Microfocus / Synchrotron) N3->N4 N5 Data Processing & Reduction N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement & Validation (R-factor < 5%) N6->N7

Caption: Workflow for small molecule X-ray crystallography.

References

  • National Institutes of Health (NIH). "A new uricosuric diuretic, S-8666, in rats and chimpanzees". PubMed. URL:[Link]

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM". Creative Biostructure. URL: [Link]

  • Excillum. "Small molecule crystallography". Excillum Applications. URL: [Link]

  • The University of Queensland. "Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences". UQ Scientific Facilities. URL: [Link]

  • AIP Publishing. "Advances and opportunities in ultrafast X-ray crystallography and ultrafast structural optical crystallography". AIP Advances. URL: [Link]

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Comparative Stability of Dihydrobenzofuran Amine Salts: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Salt Selection in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, one of the most critical being the selection of an appropriate salt form. For amine-containing active pharmaceutical ingredients (APIs), such as those possessing a dihydrobenzofuran scaffold, salt formation is a common strategy to enhance solubility, improve bioavailability, and streamline manufacturing processes. However, the choice of the counter-ion is not trivial. Different amine salts of the same API can exhibit vastly different physicochemical properties, most notably, stability.

This guide provides a comprehensive framework for conducting and evaluating comparative stability studies of dihydrobenzofuran amine salts. We will delve into the underlying chemical principles, present robust experimental protocols, and offer insights into interpreting the resulting data. Our focus is on providing a practical, scientifically-grounded approach for researchers, scientists, and drug development professionals to select the most stable and commercially viable salt form for their dihydrobenzofuran-based drug candidates.

Understanding the Stability Landscape of Dihydrobenzofuran Amine Salts

The stability of a pharmaceutical salt is a multifaceted issue, influenced by both the intrinsic properties of the API and the chosen counter-ion, as well as external factors like temperature, humidity, and light. For dihydrobenzofuran amine salts, several degradation pathways must be considered.

Potential Degradation Pathways

The dihydrobenzofuran ring system, while relatively stable, can be susceptible to degradation, particularly under stress conditions. The presence of an amine function introduces additional potential points of instability.

  • Oxidative Degradation: The ether linkage in the dihydrobenzofuran ring and the amine group can be susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides present in excipients. Degradation of similar structures like dibenzofuran often proceeds via oxidative ring-opening.[1][2]

  • Hydrolytic Degradation: Under acidic or basic conditions, the ether bond of the dihydrobenzofuran moiety may undergo hydrolysis, leading to ring-opening.[3] The stability of the amine salt itself can also be pH-dependent.

  • Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. For some amine salts, thermal stress can lead to dissociation back to the free base and the corresponding acid, a phenomenon known as disproportionation.[4][5][6] The thermal stability can vary significantly between different amine types, such as primary, secondary, and tertiary amines.[7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products. The aromatic nature of the benzofuran ring suggests a potential for photosensitivity.

The choice of the amine salt can influence these degradation pathways. For instance, a salt formed with a strongly acidic counter-ion might lower the pH in the microenvironment of the solid form when exposed to humidity, potentially accelerating acid-catalyzed hydrolysis.

A Framework for Comparative Stability Assessment

A systematic and rigorous comparative stability study is essential for making an informed decision on the optimal salt form. The following sections outline a comprehensive approach, from initial forced degradation studies to long-term solid-state stability evaluation.

Experimental Workflow

The overall workflow for a comparative stability study of dihydrobenzofuran amine salts can be visualized as follows:

G cluster_0 Salt Form Synthesis & Characterization cluster_1 Forced Degradation Studies cluster_2 Solid-State Stability Studies (ICH Conditions) cluster_3 Analytical Characterization salt1 Dihydrobenzofuran Amine Salt A (e.g., HCl) thermal Thermal Stress salt1->thermal hydrolytic Hydrolytic Stress (Acid/Base) salt1->hydrolytic oxidative Oxidative Stress salt1->oxidative photolytic Photolytic Stress salt1->photolytic accelerated Accelerated Stability (e.g., 40°C/75% RH) salt1->accelerated longterm Long-Term Stability (e.g., 25°C/60% RH) salt1->longterm salt2 Dihydrobenzofuran Amine Salt B (e.g., HBr) salt2->thermal salt2->hydrolytic salt2->oxidative salt2->photolytic salt2->accelerated salt2->longterm salt3 Dihydrobenzofuran Amine Salt C (e.g., Mesylate) salt3->thermal salt3->hydrolytic salt3->oxidative salt3->photolytic salt3->accelerated salt3->longterm hplc HPLC/UPLC (Purity, Impurities) thermal->hplc hydrolytic->hplc oxidative->hplc photolytic->hplc accelerated->hplc xrpd XRPD (Solid Form) accelerated->xrpd dsc DSC (Thermal Events) accelerated->dsc kf Karl Fischer (Water Content) accelerated->kf longterm->hplc longterm->xrpd longterm->dsc longterm->kf data_analysis Data Analysis & Comparison hplc->data_analysis xrpd->data_analysis dsc->data_analysis kf->data_analysis selection Optimal Salt Form Selection data_analysis->selection

Caption: Workflow for Comparative Stability Assessment of Dihydrobenzofuran Amine Salts.

Protocol 1: Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule. This involves subjecting the different salt forms to harsh conditions to accelerate degradation.

Objective: To identify the likely degradation pathways and products for each salt form and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: For each salt form (e.g., Hydrochloride, Mesylate, Tosylate), prepare solutions (e.g., in methanol/water) and also use the solid API.

  • Acid Hydrolysis:

    • Treat the sample with 0.1 N HCl at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the sample with 0.1 N NaOH at 60°C for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation (Solid State):

    • Expose the solid salt form to 80°C in a dry oven for 72 hours.

  • Photostability:

    • Expose the solid salt form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a developed and validated stability-indicating HPLC-UV/MS method. The mass spectrometer is essential for identifying the mass of the degradation products, which aids in structure elucidation.

Protocol 2: Solid-State Stability Studies under ICH Conditions

This is the cornerstone of regulatory stability testing and provides data on how the drug substance will behave under normal and accelerated storage conditions.

Objective: To compare the long-term stability of the different solid salt forms and to establish a retest period.

Methodology:

  • Sample Packaging: Place a sufficient quantity of each salt form in appropriate containers that mimic the proposed commercial packaging (e.g., amber glass vials with inert stoppers).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: 0, 3, and 6 months.

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay and Purity (HPLC): Quantify the amount of the API and detect any degradation products.

    • Water Content (Karl Fischer Titration): Monitor for any significant water uptake.

    • X-ray Powder Diffraction (XRPD): Check for any changes in the crystalline form (polymorphic transitions or conversion to an amorphous state).

    • Differential Scanning Calorimetry (DSC): Assess any changes in the melting point or other thermal events.

Data Interpretation and Presentation

The data generated from these studies should be tabulated for a clear and direct comparison between the different salt forms.

Table 1: Hypothetical Comparative Data from Forced Degradation Studies

Stress ConditionSalt FormAssay (% Initial)Total Impurities (%)Major Degradant (m/z)
Acid Hydrolysis Hydrochloride98.51.5352.1
Mesylate99.10.9352.1
Tosylate99.30.7352.1
Oxidative Hydrochloride95.24.8334.1
Mesylate96.83.2334.1
Tosylate97.12.9334.1
Thermal (Solid) Hydrochloride99.80.2-
Mesylate99.50.5-
Tosylate99.40.6-

Table 2: Hypothetical 6-Month Accelerated Stability Data (40°C/75% RH)

ParameterSalt FormTime 0Time 6 MonthsChange
Assay (%) Hydrochloride99.999.1-0.8
Mesylate100.199.8-0.3
Tosylate99.899.6-0.2
Total Impurities (%) Hydrochloride0.10.9+0.8
Mesylate0.050.2+0.15
Tosylate0.080.25+0.17
Water Content (%) Hydrochloride0.21.5+1.3
Mesylate0.10.3+0.2
Tosylate0.10.4+0.3
XRPD HydrochlorideForm IForm INo Change
MesylateForm AForm ANo Change
TosylateForm XForm XNo Change

From these hypothetical tables, one might conclude that while all salts are relatively stable, the hydrochloride salt is more susceptible to degradation under oxidative stress and is more hygroscopic, leading to a greater loss of assay and increase in impurities under accelerated conditions. The mesylate and tosylate salts appear to be more robust.

Visualizing Degradation

A clear visualization of the proposed degradation pathways can aid in understanding the stability liabilities.

G API Dihydrobenzofuran Amine Salt Oxidized Oxidized Product (e.g., N-oxide or ring-opened) API->Oxidized [O] (e.g., H₂O₂) Hydrolyzed Hydrolyzed Product (Ring-opened phenol) API->Hydrolyzed H₂O / H⁺ or OH⁻ Disproportionated Free Base + Acid API->Disproportionated Heat / Humidity

Sources

Elemental Analysis Comparison Guide: Calibration Standards and Methodologies for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

For researchers and drug development professionals synthesizing halogenated heterocycles, establishing an accurate elemental mass balance is a critical quality control gateway. 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (C₈H₇Cl₂NO; MW: 204.05 g/mol ) presents a unique analytical challenge due to its high chlorine content (34.75%) and refractory aromatic structure.

In traditional organic elemental analysis, high halogen concentrations pose severe risks to instrument integrity. During dynamic flash combustion, chlorine forms aggressive acidic gases (HCl and Cl₂). If not quantitatively scrubbed, these gases will permanently poison the downstream copper reduction catalyst, prematurely deplete the oxygen pulse, and cause isobaric interferences at the Thermal Conductivity Detector (TCD).

This guide objectively compares calibration standards and analytical methodologies to establish a self-validating, highly accurate elemental analysis protocol for this specific compound.

Calibration Standards: A Comparative Analysis

To achieve absolute accuracy (typically required to be within ±0.3% of theoretical values for publication), the choice of calibration standard must validate both the instrument's dynamic range and its chemical scrubbing capacity.

We compare three primary reference materials for the analysis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine:

  • Acetanilide (NIST SRM 141d) : The universal gold standard for CHN/O analysis. It provides an exceptionally stable baseline for carbon, hydrogen, and nitrogen[1]. However, because it lacks halogens, it cannot validate the retention capacity of the instrument's halogen scrubbers.

  • 2-Chloroacetamide : A matrix-matched standard containing C, H, N, O, and Cl. This is the optimal choice for highly halogenated compounds. It directly tests the efficiency of the silver-based combustion tube scrubbers while simultaneously calibrating the CHN response factors.

  • Sulfanilamide : A common standard used for CHNS configurations. While excellent for sulfur-containing compounds, it provides no utility for validating chlorine-rich matrices and is unnecessary for this specific analyte.

Table 1: Theoretical Composition vs. Standard Matrix Matching
ElementTarget Analyte Theoretical Mass (%)Acetanilide (NIST 141d)2-ChloroacetamideSulfanilamide
Carbon (C) 47.09%71.09%25.68%41.84%
Hydrogen (H) 3.46%6.71%4.31%4.68%
Chlorine (Cl) 34.75% 0.00% 37.91% 0.00%
Nitrogen (N) 6.86%10.36%14.98%16.27%
Oxygen (O) 7.84%11.84%17.10%18.58%

Analytical Insight: While Acetanilide is perfect for establishing the initial calibration curve, 2-Chloroacetamide must be run as a daily Quality Control (QC) check. If the nitrogen recovery of 2-Chloroacetamide begins to drift, it is the primary leading indicator of halogen scrubber breakthrough.

Experimental Methodologies: A Self-Validating System

Because CHN analyzers scrub halogens rather than quantify them, a complete elemental characterization of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine requires a dual-methodology approach: Automated Pregl-Dumas for CHN/O, and Combustion Ion Chromatography (CIC) for Chlorine.

Protocol A: CHN/O Determination via Automated Pregl-Dumas Method

The Pregl-Dumas method relies on high-temperature dynamic flash combustion to convert organic elements into simple gases [2].

  • Step 1: Scrubber Packing & Instrument Prep: Pack the quartz combustion tube with chromium oxide (oxidation catalyst) and a heavy layer of silver vanadate or silver tungstate on magnesium oxide . Causality: The silver salts quantitatively precipitate HCl and Cl₂ as stable AgCl within the hot zone, preventing downstream catalyst poisoning.

  • Step 2: Microbalance Weighing: Using a high-precision microbalance (e.g., Mettler Toledo XPR), weigh exactly 1.500 to 2.000 mg of the sample into a tin capsule. Causality: Tin is used because its oxidation is highly exothermic. When the capsule drops into the 1000°C furnace, the tin flashes, temporarily driving the local temperature to ~1800°C—ensuring the complete breakdown of the refractory benzofuran ring.

  • Step 3: Combustion & Reduction: The sample is dropped into the furnace alongside a dosed pulse of ultra-pure O₂. The resulting gases pass through the silver vanadate (scrubbing halogens), and then over a copper reduction column heated to 600°C. Causality: The copper reduces any NOₓ species back to quantifiable N₂ gas and scavenges excess O₂.

  • Step 4: Separation & Detection: The purified N₂, CO₂, and H₂O gas stream is separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

Protocol B: Halogen Quantification via Combustion Ion Chromatography (CIC)

To close the mass balance, the 34.75% chlorine content must be directly quantified. The Schöniger flask method or automated CIC is the industry standard for this [3][4].

  • Step 1: Oxidative Pyrolysis: Combust 5.0 mg of the sample in an automated furnace or Schöniger oxygen flask at 1050°C.

  • Step 2: Aqueous Absorption: Sparge the combustion by-product gases into an aqueous absorbing solution (typically high-purity deionized water or dilute H₂O₂). Causality: This converts the volatilized halogens entirely into soluble chloride (Cl⁻) anions, eliminating the organic matrix.

  • Step 3: Ion Chromatography (IC): Inject the absorption solution into an IC system equipped with an anion-exchange column (e.g., Dionex IonPac AS15) and a suppressed conductivity detector. Compare the chloride peak area against a certified inorganic chloride standard curve.

Comparative Performance Data

The following table demonstrates simulated empirical recovery data for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine, highlighting the operational differences when relying solely on an Acetanilide calibration versus a matrix-matched protocol.

Table 2: Empirical Recovery Data & Scrubber Validation
Calibration Protocol%C Recovery (Δ)%N Recovery (Δ)%Cl Recovery (CIC)Scrubber Breakthrough Detected?
Acetanilide Only 47.32% (+0.23%)7.05% (+0.19%)N/ANo (False confidence in system health)
2-Chloroacetamide QC 47.11% (+0.02%)6.85% (-0.01%)N/AYes (Allows predictive maintenance of Ag-salts)
CIC (Halogen Specific) N/AN/A34.68% (-0.07%)N/A

Data Interpretation: Relying solely on Acetanilide provides acceptable initial data but masks the degradation of the halogen scrubber. Using 2-Chloroacetamide as a daily QC standard ensures the system remains within the stringent ±0.3% error margin by forcing a failure if the silver vanadate is exhausted.

Workflow Visualization

The following diagram illustrates the self-validating analytical pathway required to safely process highly halogenated organic compounds without damaging the elemental analyzer.

G Sample Sample Injection (Tin Capsule) Combustion Flash Combustion (1000°C, O2) Sample->Combustion O2 Pulse Scrubbing Halogen Scrubbing (Ag-Vanadate) Combustion->Scrubbing Gas Mix + Cl2/HCl Reduction NOx Reduction (Cu, 600°C) Scrubbing->Reduction Halogen-Free Gas Separation GC Separation (N2, CO2, H2O) Reduction->Separation N2, CO2, H2O Detection TCD Detection Separation->Detection Elution

Analytical workflow for the Pregl-Dumas combustion of highly halogenated organic compounds.

References

  • VELP Scientifica. "Elemental Analysis and the Dumas Method." VELP Analytical Academy. Available at:[Link]

  • Exeter Analytical. "Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method." Exeter Analytical UK. Available at:[Link]

A Comparative Benchmarking Guide to the Synthesis of 6,7-Dichloro-Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: March 2026

The 6,7-dichloro-substituted benzofuran scaffold is a critical heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing chlorine atoms on the benzene ring, make it a valuable building block for targeted therapeutics and functional organic materials. The efficient and regioselective synthesis of this particular isomer, however, presents distinct challenges.

This guide provides a head-to-head comparison of prominent synthetic routes to 6,7-dichlorobenzofurans. We move beyond a simple recitation of protocols to dissect the causality behind experimental choices, offering field-proven insights into the advantages and inherent challenges of each methodology. The strategies evaluated include a classical acid-catalyzed cyclocondensation, a modern transition-metal-catalyzed cross-coupling and cyclization, and a traditional O-alkylation followed by intramolecular ring closure.

Comparative Overview of Synthesis Routes

The selection of an optimal synthetic pathway depends critically on factors such as starting material availability, desired scale, cost considerations, and tolerance to specific reagents. The following table summarizes the key attributes of the three benchmarked routes.

MetricRoute A: Acid-Catalyzed Cyclocondensation Route B: Sonogashira Coupling & Cyclization Route C: O-Alkylation & Intramolecular Cyclization
Starting Materials 2,3-Dichlorophenol, Bromoacetaldehyde diethyl acetal2,3-Dichloro-1-iodophenol, Terminal alkyne2,3-Dichlorophenol, α-Haloketone
Catalyst System Polyphosphoric Acid (PPA)Palladium (e.g., Pd(PPh₃)₂Cl₂) and Copper (e.g., CuI)Typically base-mediated (e.g., K₂CO₃) followed by acid or dehydrating agent
Typical Yield Low to Moderate (Reported ~32%)[1]Moderate to High (Can exceed 80% for similar systems)[2]Variable, often moderate
Key Advantages Straightforward, uses commercially available starting materials.[1]High yields, good functional group tolerance, modular (diverse alkynes can be used).[3][4]Classical method, avoids expensive transition metals in the key cyclization step.[5]
Main Challenges Low yield, harsh acidic conditions, potential for side reactions.[1]Expensive palladium catalyst, potential for homocoupling byproducts (Glaser coupling), requires inert atmosphere.[6]Can require multi-step process, potential for competing side reactions.[5]

Route A: Acid-Catalyzed Cyclocondensation of 2,3-Dichlorophenol

This approach represents the most direct published synthesis of 6,7-dichlorobenzofuran.[1] It begins with the Williamson ether synthesis to couple 2,3-dichlorophenol with a protected acetaldehyde equivalent, followed by a harsh acid-catalyzed cyclization and dehydration to form the furan ring.

Mechanistic Rationale: The initial O-alkylation is a standard Sₙ2 reaction. The critical cyclization step relies on polyphosphoric acid (PPA) to act as both a Brønsted acid and a powerful dehydrating agent. The acid protonates the ether oxygen, and the acetal is hydrolyzed to an aldehyde, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich phenol ring, followed by dehydration to yield the aromatic benzofuran. The choice of PPA under Dean-Stark conditions is crucial for driving the equilibrium towards the cyclized product by removing water.[1]

Route_A cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclocondensation A 2,3-Dichlorophenol C 1-(2,2-Diethoxyethoxy)- 2,3-dichlorobenzene A->C Cs₂CO₃, DMSO B Bromoacetaldehyde diethyl acetal D 6,7-Dichlorobenzofuran C->D PPA, Toluene (Dean-Stark)

Figure 1. Workflow for the acid-catalyzed synthesis of 6,7-dichlorobenzofuran.

Experimental Protocol: Route A

Step 1: Synthesis of 1-(2,2-Diethoxyethoxy)-2,3-dichlorobenzene [1]

  • To a solution of 2,3-dichlorophenol (1.0 eq) in dimethyl sulfoxide (DMSO), add cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add bromoacetaldehyde diethyl acetal (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ether intermediate. A 93% yield has been reported for this step.[1]

Step 2: Synthesis of 6,7-Dichlorobenzofuran [1]

  • Combine the intermediate ether (1.0 eq) and polyphosphoric acid (PPA, 10 eq by weight) in toluene.

  • Equip the flask with a Dean-Stark apparatus to azeotropically remove water.

  • Heat the mixture to reflux (approx. 110°C) and stir vigorously for 4-6 hours.

  • Monitor the reaction by GC-MS for the disappearance of starting material.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 6,7-dichlorobenzofuran. A 32% yield is reported for this cyclization step.[1]

Route B: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization

This modern approach is a powerful and versatile method for constructing substituted benzofurans.[2] It involves a Sonogashira cross-coupling of an ortho-halo phenol with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring. This two-step sequence can often be performed in a single pot.[4]

Mechanistic Rationale: The synthesis begins with the Sonogashira coupling, a well-established reaction catalyzed by palladium and a copper(I) co-catalyst.[2] This forms a 2-alkynylphenol intermediate. The subsequent cyclization is an intramolecular nucleophilic attack of the phenolic oxygen onto the alkyne (a 5-exo-dig cyclization), which is also typically promoted by the copper catalyst or another Lewis acid. The choice of a copper-free protocol is a valid consideration to prevent the undesired oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction.[3][6] An inert atmosphere is critical as oxygen can deactivate the palladium catalyst.[6]

Route_B cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Intramolecular Cyclization A 2,3-Dichloro-1-iodophenol C 2-Alkynylphenol Intermediate A->C Pd(PPh₃)₂Cl₂, CuI Base (e.g., Et₃N) B Terminal Alkyne (e.g., TMS-acetylene) D 6,7-Dichloro-2-substituted- benzofuran C->D CuI or other Lewis Acid

Figure 2. Pathway for Sonogashira coupling and subsequent cyclization.

Experimental Protocol: Route B

Representative One-Pot Synthesis of 2-Substituted-6,7-dichlorobenzofuran

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,3-dichloro-1-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., triethylamine or a mixture of THF/triethylamine).

  • Add the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 eq) via syringe.

  • Heat the reaction mixture to 60-80°C and stir for 8-12 hours. Monitor the formation of the 2-alkynylphenol intermediate by TLC or GC-MS.

  • Once the coupling is complete, if cyclization has not occurred, the temperature can be increased (e.g., to 100°C) to promote the intramolecular etherification.[4]

  • After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If a TMS-protected alkyne was used, the silyl group is typically cleaved under the reaction conditions or during workup. If not, it can be removed with a mild base (K₂CO₃ in methanol) or fluoride source (TBAF).

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired 2-substituted-6,7-dichlorobenzofuran.

Route C: O-Alkylation and Intramolecular Cyclization

This classical route is one of the most fundamental methods for benzofuran synthesis.[5] It proceeds via the formation of an α-aryloxy ketone intermediate from a phenol and an α-haloketone, which is then cyclized under dehydrating conditions.

Mechanistic Rationale: The initial step is a base-mediated O-alkylation of 2,3-dichlorophenol with an α-haloketone (e.g., chloroacetone).[5] The subsequent cyclization is often achieved using strong acids (like H₂SO₄ or PPA) or other dehydrating agents. This step proceeds via an intramolecular Friedel-Crafts-type reaction, where the enol or enolate of the ketone attacks the aromatic ring, followed by dehydration to form the furan ring.[7] The regioselectivity of this cyclization can be an issue with asymmetrically substituted phenols, but for 2,3-dichlorophenol, the cyclization is directed to the less sterically hindered C6 position, although electronic effects can also play a role.

Route_C cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Cyclodehydration A 2,3-Dichlorophenol C α-Aryloxy Ketone Intermediate A->C Base (e.g., K₂CO₃) Acetone B α-Haloketone (e.g., Chloroacetone) D 6,7-Dichloro-2-methyl- benzofuran C->D H₂SO₄ or PPA Heat

Figure 3. General workflow for the O-alkylation and cyclodehydration route.

Experimental Protocol: Route C

Representative Synthesis of 6,7-Dichloro-2-methylbenzofuran Step 1: Synthesis of 1-((2,3-Dichlorophenoxy)propan-2-one)

  • In a round-bottom flask, dissolve 2,3-dichlorophenol (1.0 eq) in acetone.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

  • Add chloroacetone (1.1 eq) to the suspension.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude α-aryloxy ketone intermediate, which can be used directly or purified by chromatography.

Step 2: Cyclodehydration to 6,7-Dichloro-2-methylbenzofuran

  • Add the crude α-aryloxy ketone intermediate (1.0 eq) slowly to concentrated sulfuric acid (5-10 eq by volume) at 0°C with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with diethyl ether or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Conclusion and Outlook

The synthesis of 6,7-dichloro-substituted benzofurans can be approached through several distinct strategies, each with a unique profile of strengths and weaknesses.

  • Route A (Acid-Catalyzed Cyclocondensation) is the most direct reported method, but its utility is hampered by a low yield and harsh conditions, making it less suitable for sensitive substrates or large-scale production.[1]

  • Route B (Sonogashira Coupling) offers the highest potential for yield and versatility. Its modularity allows for the introduction of various substituents at the 2-position, making it ideal for creating libraries of analogues for drug discovery. The primary drawbacks are the cost of the palladium catalyst and the need for stringent anaerobic conditions.[2][6]

  • Route C (O-Alkylation) provides a balance between classical methodology and reasonable efficiency. It avoids expensive transition metals for the key ring-forming step, which can be advantageous for cost-sensitive applications. However, the strongly acidic conditions required for cyclization may not be compatible with all functional groups.[5]

For researchers in drug development, the Sonogashira coupling (Route B) is likely the most powerful tool for exploratory synthesis and structure-activity relationship (SAR) studies. For process chemistry and large-scale synthesis where cost is a major driver, optimizing a more classical approach like O-alkylation (Route C) may be more practical, provided the yield can be improved. The direct cyclocondensation (Route A), while academically interesting, requires significant optimization to be considered a viable synthetic tool.

References

  • Title: Synthesis of substituted dihydrobenzofurans via tandem S(N)
  • Source: vertexaisearch.cloud.google.
  • Title: avoiding byproduct formation in benzofuran ring synthesis - Benchchem Source: BenchChem URL
  • Source: vertexaisearch.cloud.google.
  • Title: Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC Source: National Center for Biotechnology Information URL
  • Title: Recyclable Pd/CuFe2O4 nanowires: a highly active catalyst for C–C couplings and synthesis of benzofuran derivatives - PMC Source: National Center for Biotechnology Information URL
  • Title: One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - MDPI Source: MDPI URL
  • Title: Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry Research Group - Oregon State University Source: ACS Publications URL
  • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC Source: National Center for Biotechnology Information URL
  • Source: vertexaisearch.cloud.google.
  • Title: Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis - PMC Source: National Center for Biotechnology Information URL

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Safety Operating Guide

Comprehensive Laboratory Guide: Segregation and Disposal Protocols for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive guide for the proper segregation, handling, and disposal of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine waste in a professional laboratory setting.

As a Senior Application Scientist, I frequently encounter questions regarding the logistical and safety protocols for handling complex pharmaceutical intermediates. 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is a halogenated organic amine utilized in drug development and synthetic research[1].

The disposal of this compound cannot be treated as a generic organic waste stream. Because the molecule contains both a primary amine and aromatic halogens (chlorine), its waste profile demands strict segregation to prevent hazardous environmental interactions and to ensure compliance with institutional and federal environmental regulations[2].

Physicochemical Hazard Profile & Disposal Rationale

To design a self-validating safety protocol, we must first understand the causality behind the disposal requirements. Why do we segregate this specific chemical?

PropertyChemical ImplicationDisposal & Waste Management Consequence
Halogenated Structure Contains two aryl chlorides.Must be segregated as Halogenated Organic Waste. Combustion of halogenated organics in standard incinerators can generate highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). It requires specialized high-temperature incineration with flue-gas scrubbing[3].
Amine Functionality Contains a primary amine (-NH2).Strictly prohibited from drain disposal. Amines discharged into municipal wastewater can react with hypochlorous acid (used in water treatment) to form toxic and environmentally persistent chlorinated amines[4].
Solubility Soluble in organic solvents; moderately soluble in acidic aqueous solutions.Workup procedures will generate both contaminated organic solvent waste and contaminated aqueous waste. Both streams must be captured and manifested as hazardous waste[2].

Standard Operating Procedure (SOP): Waste Segregation and Handling

This step-by-step methodology outlines the operational plan for managing waste generated during the use or synthesis of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine.

Step 1: Point-of-Generation Segregation

  • Organic Solutions: Any organic solvent (e.g., dichloromethane, ethyl acetate, methanol) containing dissolved 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine must be deposited exclusively into a designated Halogenated Organic Waste carboy[3][5].

  • Aqueous Solutions: Aqueous washes (e.g., acidic extractions or basic neutralizations) from the reaction workup must be collected in a separate container labeled Hazardous Aqueous Waste (Contains Halogenated Amines) . Do not pour these down the sink[2].

  • Solid Waste: Contaminated consumables (filter paper, drying agents like sodium sulfate, disposable spatulas) must be placed in a Hazardous Solid Waste container[5].

Step 2: Satellite Accumulation Area (SAA) Management

  • Store waste containers in a designated SAA at or near the point of generation (e.g., inside the fume hood or a vented under-hood cabinet).

  • Containers must remain securely capped at all times except when actively adding waste. Use funnel systems with closing lids to minimize vapor release.

Step 3: Labeling and Tracking

  • Every waste container must be explicitly labeled with the full chemical name: "6,7-Dichloro-2,3-dihydrobenzofuran-3-amine". Do not use abbreviations, acronyms, or structural formulas on waste labels[2].

  • Indicate the primary hazards on the label (e.g., Toxic, Environmental Hazard).

Step 4: Central Accumulation and Ultimate Disposal

  • Once a satellite container is full, or reaches the institutional time limit (often 3 days after filling, or a maximum of 1 year), it must be transferred to the facility's Central Accumulation Area[2].

  • Ultimate Destruction: The facility's Environmental Health and Safety (EHS) department will manifest the waste to a licensed hazardous waste contractor. The required disposal method is high-temperature incineration in a facility equipped with alkaline scrubbers to neutralize the hydrogen chloride (HCl) gas produced during the combustion of the chlorinated benzofuran ring[3].

Waste Stream Workflow Visualization

The following diagram illustrates the logical decision tree for routing waste containing 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine from the laboratory bench to ultimate destruction.

WasteWorkflow Start Reaction Workup (Contains 6,7-Dichloro...) Decision Is Waste Aqueous or Organic? Start->Decision Aqueous Aqueous Waste (Trace Organics) Decision->Aqueous Aqueous phase Organic Organic Waste Stream Decision->Organic Organic phase Central Central Hazardous Waste Storage Aqueous->Central Hazardous Aqueous Halogenated Halogenated Organic Waste (Satellite Accumulation) Organic->Halogenated Contains Halogens NonHalogenated Non-Halogenated Waste (DO NOT MIX) Organic->NonHalogenated Halogen-Free (N/A here) Halogenated->Central Container Full Incineration Licensed High-Temp Incineration (Scrubbed) Central->Incineration Manifested Transport

Laboratory waste routing for halogenated amine intermediates.

Operational Trust and Safety Integrity

By strictly adhering to the segregation of halogenated waste, laboratories not only comply with environmental regulations (such as RCRA in the United States) but also significantly reduce disposal costs. Mixing halogenated waste with non-halogenated waste contaminates the entire bulk container, forcing the entire volume to be treated at the much higher cost associated with halogenated incineration protocols[3][5]. Furthermore, preventing the introduction of aromatic amines into municipal water systems is a critical step in preventing the downstream formation of genotoxic disinfection byproducts[4].

References
  • Macroscale and Microscale Organic Experiments. "Disposal of Chemicals." chemcraft.su. Available at:[Link]

  • American Chemical Society (ACS). "Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection." Environmental Science & Technology. Available at: [Link]

  • National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, NCBI Bookshelf. Available at:[Link]

Sources

Personal protective equipment for handling 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Handling 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine (CAS: 1241677-24-6 for the (S)-enantiomer; 1213494-33-7 for the (R)-enantiomer) requires rigorous safety protocols. As a specialized synthetic intermediate utilized in drug development and agrochemical research, it presents distinct occupational hazards that demand a mechanistic understanding of its chemical structure to ensure safe handling, transfer, and disposal.

Mechanistic Hazard Profile & Causality

To select the appropriate Personal Protective Equipment (PPE), researchers must first understand why this specific compound is hazardous. Its risk profile is driven by two distinct structural motifs:

  • The Primary Amine Moiety (-NH₂): Amines act as Lewis bases and nucleophiles. Upon contact with biological tissues, primary amines disrupt cellular lipid bilayers, leading to severe ocular irritation, skin sensitization, and localized chemical burns [1].

  • The Dichlorinated Benzofuran Core: The addition of two chlorine atoms to the aromatic benzofuran ring significantly increases the molecule's lipophilicity (LogP). This high lipophilicity facilitates rapid dermal penetration. If the compound contacts unprotected skin, the lipophilic core acts as a carrier, dragging the corrosive amine moiety into systemic circulation, which can result in systemic toxicity [2].

Because of this dual-threat profile (corrosivity + high dermal permeability), standard laboratory PPE is often insufficient for extended handling.

Quantitative PPE Selection Matrix

The following table summarizes the mandatory PPE based on exposure duration and operational scale. All equipment must comply with Occupational Safety and Health Administration (OSHA) standards [2].

PPE CategoryAnalytical Scale / Brief Contact (< 60 min)Preparative Scale / Extended Contact (> 240 min)Mechanistic Rationale
Hand Protection Single Nitrile Gloves (Thickness: 0.11 mm)Double-gloved: Butyl Rubber outer ( 0.35 mm), Nitrile innerHalogenated aromatics rapidly permeate thin nitrile. Butyl rubber provides superior resistance to lipophilic amines.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesANSI Z87.1 Goggles + Full Face ShieldPrevents ocular damage from basic amine dust aerosolization or liquid splashing.
Body Protection Flame-Retardant (FR) Lab Coat, long pantsFR Lab Coat, Chemical-resistant apron (Polyethylene)Prevents dermal absorption through standard woven fabrics.
Respiratory Handled strictly inside a Class II Fume HoodClass II Fume Hood + N95/P100 Particulate RespiratorMitigates inhalation of fine, highly penetrative dichlorinated dust particles.

Step-by-Step Operational Protocols

Every protocol must act as a self-validating system. The steps below incorporate chemical neutralization and physical containment to ensure zero-exposure transfer.

Phase 1: Pre-Operation Setup
  • Ventilation Verification: Ensure the Class II chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

  • Workspace Segregation: Clear the hood of all incompatible materials, specifically strong oxidizers and strong acids, to prevent exothermic acid-base reactions.

  • PPE Donning: Don foundational PPE (FR lab coat, safety goggles, and inner nitrile gloves).

Phase 2: Weighing and Chemical Transfer
  • Advanced Donning: Don secondary (outer) heavy-duty butyl or nitrile gloves ( 0.35 mm).

  • Static Mitigation: Use an anti-static weighing spatula and a grounded balance enclosure. Reasoning: 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is typically a dry powder; static charge can cause aerosolization, bypassing dermal PPE and creating an inhalation hazard.

  • Execution: Transfer the required mass into a pre-tared, sealable glass vial. Cap the vial immediately while still inside the fume hood.

Phase 3: Doffing and Decontamination
  • Chemical Neutralization: Wipe down the exterior of the sealed vial with a 5% acetic acid solution. Reasoning: The weak acid safely neutralizes any residual primary amine dust on the glass surface into a benign, water-soluble ammonium salt. Follow with a 70% ethanol wipe.

  • Doffing: Remove outer gloves inside the fume hood by turning them inside out. Dispose of them immediately in a designated solid hazardous waste container.

  • Final Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing the inner gloves.

Spill Response & Disposal Plan

Immediate Spill Response Protocol
  • Evacuation & Isolation: Evacuate personnel from the immediate vicinity. Allow aerosols to settle for 5 minutes.

  • PPE Escalation: Responders must don a P100 respirator, chemical splash goggles, and heavy-duty butyl gloves.

  • Containment (Solid Spill): Mist the spill lightly with water to suppress dust generation. Never dry sweep.

  • Containment (Solution Spill): Absorb with inert, non-combustible materials (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust, which can react with amines.

  • Collection: Scoop the neutralized slurry using a non-sparking tool into a compatible, sealable high-density polyethylene (HDPE) container.

EPA-Compliant Disposal Plan
  • Classification: Treat all contaminated materials, including gloves and wipes, as Halogenated Organic Waste [3].

  • Segregation: Strictly isolate this waste from acidic waste streams. Mixing amines with concentrated acids in a waste carboy will cause a violent exothermic reaction and potential container rupture.

  • Labeling: Explicitly label the waste container: "Hazardous Waste: Halogenated Amine (6,7-Dichloro-2,3-dihydrobenzofuran-3-amine) - TOXIC/CORROSIVE."

Operational Workflow Diagram

PPE_Workflow Start Start: 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine Handling Operation Hood Verify Class II Fume Hood (80-100 fpm) Start->Hood PPE_Base Don Base PPE: FR Lab Coat, Goggles, Inner Nitrile Hood->PPE_Base PPE_Outer Don Outer PPE: Butyl Rubber Gloves (>0.35mm) PPE_Base->PPE_Outer Transfer Execute Transfer (Use Anti-Static Tools) PPE_Outer->Transfer Decon Decontaminate Vials (5% Acetic Acid wipe) Transfer->Decon Waste Dispose as Halogenated Organic Waste (EPA F-List) Decon->Waste

Operational workflow for the safe handling and transfer of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine.

References

  • Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards - Amines. National Institute for Occupational Safety and Health. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]

  • Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. United States Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.